LY 274614
描述
Structure
3D Structure
属性
IUPAC Name |
(3S,4aR,6S,8aR)-6-(phosphonomethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20NO5P/c13-11(14)10-4-9-3-7(6-18(15,16)17)1-2-8(9)5-12-10/h7-10,12H,1-6H2,(H,13,14)(H2,15,16,17)/t7-,8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIRHCNEGQQBOY-QEYWKRMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNC(CC2CC1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN[C@@H](C[C@H]2C[C@H]1CP(=O)(O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929264, DTXSID101336227 | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137433-06-8, 136109-04-1 | |
| Record name | (3S,4aR,6S,8aR)-Decahydro-6-(phosphonomethyl)-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137433-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY 274614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136109041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 235959 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137433068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 274614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY 235959 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101336227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-235959 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AR2BHC0C6P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of LY274614
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its mechanism of action is centered on its interaction with the glutamate binding site on the NMDA receptor complex. This guide provides a comprehensive overview of the molecular interactions, quantitative pharmacological data, and the experimental methodologies used to elucidate the mechanism of action of LY274614 and its active enantiomer, LY235959.
Core Mechanism of Action: Competitive Antagonism at the NMDA Receptor
LY274614, and more specifically its active isomer LY235959, functions as a competitive antagonist at the glutamate binding site of the NMDA receptor. Unlike non-competitive antagonists that block the ion channel, LY235959 directly competes with the endogenous agonist, glutamate, for binding to the GluN2 subunit of the NMDA receptor. This competitive binding prevents the conformational change required for receptor activation and subsequent ion channel opening, thereby inhibiting the influx of Ca²⁺ and Na⁺ ions into the neuron. This action effectively dampens excessive glutamatergic neurotransmission, which is implicated in various neurological and psychiatric disorders.
Signaling Pathway
The binding of LY235959 to the glutamate site on the NMDA receptor prevents the glutamate-induced activation of the receptor. This blockade inhibits the downstream signaling cascades that are typically initiated by calcium influx through the NMDA receptor channel. These cascades include the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the Ras-ERK signaling pathway, which are crucial for synaptic plasticity and neuronal survival. By preventing the over-activation of these pathways, LY274614 can mitigate excitotoxicity, a key factor in neurodegenerative processes.
Quantitative Data
The pharmacological activity of LY274614 and its active isomer LY235959 has been quantified through various in vitro and in vivo studies.
In Vitro Binding and Functional Data
| Parameter | Value | Description | Reference |
| Association Rate Constant (kon) | 1.1 x 106 M-1s-1 | The rate at which LY235959 binds to the NMDA receptor. | [1] |
| Dissociation Rate Constant (koff) | 0.2 s-1 | The rate at which LY235959 unbinds from the NMDA receptor. | [1] |
It is important to note that the equilibrium dissociation constants (Ki) derived from these voltage-clamp experiments showed a good correlation with Ki estimates from radioligand competition studies.[1]
In Vivo Efficacy
The in vivo effects of LY274614 and LY235959 have been demonstrated in various animal models.
| Animal Model | Species | Compound | Dose | Effect | Reference |
| Morphine Tolerance | Rat | LY235959 | 1, 3, 10 mg/kg (co-administered with morphine) | Prevented the development of morphine tolerance. | |
| Hyperalgesia (Formalin Test) | Rat | LY235959 | 0.001 nmol (intrathecal) | Significantly reduced Phase 2 flinching by about 80%. | |
| Hyperalgesia (Formalin Test) | Rat | LY235959 | 20 mmol/kg (subcutaneous) | Reduced Phase 2 flinching by 30%. |
Experimental Protocols
The following sections detail the methodologies for the key experiments used to characterize the mechanism of action of LY274614.
Whole-Cell Voltage-Clamp Electrophysiology
This technique is used to measure the ion flow through the NMDA receptor channel and the effect of antagonists.
Methodology:
-
Cell Preparation: Primary neurons (e.g., from mouse hippocampus) are cultured or acutely dissociated.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition.
-
Whole-Cell Configuration: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal." A subsequent pulse of suction ruptures the membrane patch, allowing electrical access to the cell's interior.
-
Voltage Clamp: The membrane potential is held at a constant value (e.g., -70 mV) using a patch-clamp amplifier.
-
Drug Application: A baseline NMDA receptor-mediated current is established by applying NMDA and its co-agonist, glycine. LY235959 is then co-applied at various concentrations to measure its inhibitory effect on the current.
-
Data Analysis: The rates of onset and offset of the block are analyzed to determine the association (kon) and dissociation (koff) rate constants.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
Methodology:
-
Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized, and the cell membranes containing the NMDA receptors are isolated by centrifugation.
-
Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled test compound (LY235959).
-
Incubation: The mixture is incubated at a specific temperature for a set time to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of LY235959 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Formalin-Induced Nociception Assay (Formalin Test)
This in vivo model is used to assess the analgesic properties of compounds in response to a persistent chemical stimulus.
Methodology:
-
Animal Acclimation: Rats are acclimated to the testing environment to minimize stress-induced variability.
-
Compound Administration: LY235959 is administered via the desired route (e.g., intrathecal or subcutaneous) at a predetermined time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of the rat's hind paw.
-
Behavioral Observation: The animal's nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are observed and quantified over a set period (e.g., 60 minutes). The observation period is typically divided into two phases: Phase 1 (0-5 minutes, acute nociceptive response) and Phase 2 (15-60 minutes, inflammatory pain response).
-
Data Analysis: The duration or frequency of the nociceptive behaviors in the drug-treated group is compared to a vehicle-treated control group to determine the analgesic effect.
Conclusion
LY274614, through its active isomer LY235959, exerts its pharmacological effects as a competitive antagonist at the NMDA receptor. The quantitative data from electrophysiological and in vivo studies confirm its potent and selective action. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this and other NMDA receptor modulators. The information presented here is intended to support researchers and drug development professionals in their efforts to advance the field of neuropharmacology.
References
A Comprehensive Technical Guide to LY 274614: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY 274614 is a potent, orally active, and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document provides an in-depth technical overview of this compound, consolidating key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The information presented is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience drug discovery and development.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory. However, its overactivation is implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases like Alzheimer's and Huntington's disease. Consequently, NMDA receptor antagonists have been a focal point of therapeutic development. This compound emerged as a structurally novel and potent competitive antagonist with promising neuroprotective properties. This guide delves into the core pharmacological and experimental aspects of this compound.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This action prevents the endogenous agonist, glutamate, from binding and activating the receptor, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediates excitotoxicity and neuronal damage.
Figure 1: Competitive antagonism of the NMDA receptor by this compound.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor and its effects in various experimental models.
Table 1: In Vitro Receptor Binding Affinity
| Parameter | Value | Radioligand | Tissue Source | Reference |
| IC₅₀ | 58.8 ± 10.3 nM | [³H]CGS 19755 | Rat Cortical Membranes | [1] |
| Selectivity | No appreciable affinity at [³H]AMPA or [³H]kainate receptor sites up to 10,000 nM | [³H]AMPA, [³H]Kainate | Rat Cortical Membranes | [1] |
Table 2: In Vivo Efficacy and Dosing
| Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| NMDA-induced Convulsions | Neonatal Rat | i.p. or p.o. | Potent antagonism | Prevention of convulsions | [1] |
| NMDA-induced Lethality | Mouse | i.p. or p.o. | Potent antagonism | Prevention of lethality | [1] |
| Quinolinate-induced Neurodegeneration | Adult Rat | i.p. | 2.5 - 20 mg/kg | Prevention of choline acetyltransferase activity loss | [1] |
| Attenuation of Morphine Tolerance | Mouse | s.c. infusion or i.p. | 24 mg/kg/24h (infusion) or 6 mg/kg (i.p.) | Attenuation of analgesic tolerance |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of this compound.
[³H]CGS 19755 Competitive Binding Assay
This protocol outlines the procedure for determining the binding affinity of a test compound, such as this compound, for the NMDA receptor.
Figure 2: Workflow for the [³H]CGS 19755 competitive binding assay.
Materials:
-
Rat cortical membranes
-
[³H]CGS 19755
-
This compound (or other test compounds)
-
50 mM Tris-HCl buffer (pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Rat cortical tissue is homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing synaptic membranes is washed and resuspended in fresh buffer.
-
Assay Incubation: A fixed concentration of [³H]CGS 19755 is incubated with the membrane preparation in the presence of varying concentrations of this compound. Total binding is determined in the absence of a competitor, and non-specific binding is measured in the presence of a saturating concentration of a known NMDA receptor ligand.
-
Filtration and Washing: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis.
In Vivo Quinolinate-Induced Neurotoxicity Model
This protocol describes an in vivo model used to assess the neuroprotective effects of this compound against excitotoxicity.
Figure 3: Experimental workflow for the quinolinate-induced neurotoxicity model.
Animals:
-
Adult male rats
Materials:
-
Quinolinate
-
This compound
-
Stereotaxic apparatus
-
Reagents for histological and biochemical analysis
Procedure:
-
Animal Groups: Animals are divided into control and treatment groups.
-
Drug Administration: this compound or a vehicle is administered (e.g., intraperitoneally) at specified doses.
-
Induction of Neurotoxicity: Following a pretreatment period, animals are anesthetized and placed in a stereotaxic frame. Quinolinate is injected directly into a specific brain region (e.g., the striatum) to induce excitotoxic lesions.
-
Post-operative Care and Survival: Animals are allowed to recover and are monitored for a set period.
-
Neuroprotective Assessment: At the end of the survival period, animals are euthanized, and their brains are processed for histological analysis to assess the extent of neuronal damage and for biochemical assays to measure markers of neuronal function, such as choline acetyltransferase activity.
Schild Analysis for Competitive Antagonism
Schild analysis is a pharmacological method used to determine the dissociation constant (Kᵢ) of a competitive antagonist. It involves measuring the parallel rightward shift of an agonist's dose-response curve in the presence of increasing concentrations of the antagonist.
References
LY274614: A Technical Guide to its Glutamate Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. As a member of the decahydroisoquinoline class of compounds, LY274614 has been a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor. This document provides a comprehensive overview of the glutamate receptor antagonist activity of LY274614, including its binding affinity, in vivo efficacy, and the experimental protocols used to characterize its pharmacological profile. LY235959 is the active isomer of LY274614, which is a racemic mixture.
Mechanism of Action
LY274614 exerts its pharmacological effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This action prevents the binding of the endogenous agonist, glutamate, thereby inhibiting the opening of the ion channel and the subsequent influx of calcium ions. This blockade of NMDA receptor activation underlies its observed anticonvulsant and neuroprotective properties. The phosphono derivative LY 274614 was the most potent in a series of compounds with a decahydroisoquinoline ring structure.
dot
Navigating the Nuances of Neuroactive Compounds: A Technical Guide to LY 274614 and the Synthesis of Zosuquidar
An important clarification: The initial query for the structure and synthesis of LY 274614 has revealed a common point of confusion with another compound, Zosuquidar (LY335979). This guide will first provide a detailed overview of the available technical information for this compound, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Subsequently, it will delineate the comprehensive synthesis of Zosuquidar, a P-glycoprotein inhibitor, to address the potential ambiguity in the original request.
Part 1: this compound - A Competitive NMDA Receptor Antagonist
This compound is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system. Its investigation has primarily focused on its potential neuroprotective effects.
Chemical Structure and Properties
Below are the key chemical identifiers for this compound.
| Property | Value |
| Chemical Formula | C₁₁H₂₀NO₅P |
| CAS Number | 136109-04-1 |
| Molecular Weight | 277.25 g/mol |
| SMILES | O=C(O)[C@H]1NC[C@@]2(CC--INVALID-LINK--CP(O)(O)=O)[H] |
Biological Activity and Quantitative Data
This compound demonstrates high affinity for the NMDA receptor and has been shown to be effective in various preclinical models of neurological disorders.
| Assay | Result | Reference |
| [³H]CGS19755 binding displacement (IC₅₀) | 58.8 ± 10.3 nM | [1] |
| Antagonism of NMDA-induced convulsions in neonatal rats | Potent and selective | [1] |
| Antagonism of NMDA-induced lethality in mice | Potent and selective | [1] |
| Neuroprotection against intrastriatal NMDA infusion in rats (2.5 to 20 mg/kg i.p.) | Effective | [1] |
| Neuroprotection against intrastriatal quinolinate infusion in rats | Effective | [1] |
Experimental Protocols
[³H]CGS19755 Binding Assay (Summarized from[1])
-
Objective: To determine the binding affinity of this compound to the NMDA receptor.
-
Method:
-
Prepare synaptic plasma membranes from rat forebrains.
-
Incubate the membranes with the radioligand [³H]CGS19755 and varying concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using liquid scintillation counting.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the specific binding of [³H]CGS19755.
-
Signaling Pathway
The following diagram illustrates the mechanism of action of this compound as a competitive NMDA receptor antagonist.
Mechanism of this compound as a competitive NMDA receptor antagonist.
Part 2: Zosuquidar (LY335979) - A P-glycoprotein Inhibitor
Zosuquidar is a potent inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. While its development was discontinued, its synthesis is well-documented.
Synthesis of Zosuquidar
The synthesis of Zosuquidar is a multi-step process involving the preparation of two key intermediates followed by their condensation.
Experimental Protocol for the Synthesis of Zosuquidar
The following protocol is a summary of the synthetic route described in the literature.
Step 1: Synthesis of the Dibenzosuberone Intermediate
-
Cyclopropanation: Treat dibenzosuberone with a difluorocarbene source to form the corresponding difluorocyclopropane derivative.
-
Reduction: Reduce the ketone functionality to a hydroxyl group using a suitable reducing agent like sodium borohydride.
-
Halogenation: Convert the alcohol to a bromide using an acid such as hydrobromic acid.
-
Piperazine Formation: Displace the bromide with pyrazine, followed by reduction of the resulting pyridinium salt to the piperazine derivative.
Step 2: Synthesis of the Quinoline Intermediate
-
Epoxidation: React 5-hydroxyquinoline with an appropriate epoxide-forming reagent, such as (R)-glycidyl nosylate, to yield (R)-1-(5-quinolinyloxy)-2,3-epoxypropane.
Step 3: Condensation
-
Final Coupling: Condense the piperazine-derivatized dibenzosuberane with the epoxy quinoline intermediate to yield Zosuquidar.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for Zosuquidar.
Synthetic workflow for Zosuquidar (LY335979).
References
An In-Depth Technical Guide to the Preclinical Profile of LY274614: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) subtype of glutamate receptors. Developed by Eli Lilly and Company, it belongs to the isoquinoline class of small molecules and was investigated for its potential as a neuroprotective and antiepileptic agent. Due to its mechanism of action, LY274614 was explored in preclinical models of neurological disorders where excessive glutamate excitotoxicity is implicated, such as epilepsy and neurodegenerative diseases. Although its clinical development was discontinued, the preclinical data available for LY274614 and its analogs provide valuable insights into the pharmacology of competitive NMDA receptor antagonists.
This technical guide provides a comprehensive overview of the known pharmacokinetics and pharmacodynamics of LY274614, based on available preclinical data. It includes detailed experimental protocols, summaries of quantitative data, and visualizations of relevant biological pathways to serve as a resource for researchers in neuroscience and drug development.
Pharmacodynamics
LY274614 exerts its pharmacological effects by competitively inhibiting the binding of glutamate to the NMDA receptor. This action blocks the influx of calcium ions (Ca²⁺) through the receptor's ion channel, thereby attenuating excessive neuronal excitation and preventing excitotoxic cell death.
Quantitative Pharmacodynamic Data
The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of LY274614.
| Parameter | Value | Species/System | Experimental Model |
| IC₅₀ | 58.8 ± 10.3 nM | Rat | [³H]CGS19755 competitive binding assay |
| Neuroprotection | ED₅₀: 2.5 - 20 mg/kg (i.p.) | Rat | NMDA- or quinolinate-induced neurodegeneration |
| Anti-convulsant | Effective Dose | Neonatal Rat | NMDA-induced convulsions |
| Analgesia | 6 mg/kg (i.p.) & 24 mg/kg/24h (infusion) | Mouse | Attenuation of morphine tolerance |
Signaling Pathways
The primary signaling pathway affected by LY274614 is the glutamate-NMDA receptor signaling cascade. By blocking the NMDA receptor, LY274614 prevents the downstream activation of multiple intracellular pathways implicated in both normal synaptic plasticity and pathological excitotoxicity.
An In-Depth Technical Guide to the In Vivo and In Vitro Effects of LY274614
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preclinical data available for LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary focus is on its active isomer, LY235959, for which the majority of the pharmacological data has been published. This document summarizes the in vitro and in vivo effects of LY235959, presenting quantitative data in structured tables for clarity. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of its mechanism of action and experimental design. Development of LY274614 was reportedly discontinued in the early 2000s; however, the data on its active isomer remains a valuable reference for the study of competitive NMDA receptor antagonism.
Introduction
LY274614 is a decahydroisoquinoline derivative that acts as a potent and selective competitive antagonist of the NMDA receptor. Its pharmacological activity is primarily attributed to its active enantiomer, LY235959. As a competitive antagonist, LY235959 vies with the endogenous agonist glutamate for the binding site on the GluN2 subunit of the NMDA receptor. By preventing glutamate binding, it inhibits the opening of the ion channel, thereby blocking the influx of calcium and sodium ions that mediate the receptor's excitatory effects.
The overactivation of NMDA receptors is implicated in a variety of neurological conditions, including epilepsy, stroke, and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been a significant focus of drug discovery efforts aimed at mitigating the excitotoxic neuronal damage associated with these disorders. This guide serves to consolidate the available preclinical data for LY235959, providing a technical resource for researchers in the field.
In Vitro Effects
The in vitro activity of LY235959 has been characterized through receptor binding assays and functional assessments of NMDA receptor inhibition.
Quantitative Data: In Vitro Effects
| Parameter | Value | Assay Conditions | Reference |
| Binding Kinetics to NMDA Receptor | |||
| Association Rate (kon) | 1.1 x 106 M-1s-1 | Voltage clamp in mouse hippocampal neurons | [1] |
| Dissociation Rate (koff) | 0.2 s-1 | Voltage clamp in mouse hippocampal neurons | [1] |
| Functional Antagonism | |||
| IC50 (NMDA-induced current inhibition) | Data not available for LY235959. Representative value for a potent competitive NMDA receptor antagonist (CGP 39551) is 0.8 µM. | Whole-cell patch-clamp recording in cultured rat cortical neurons. |
Disclaimer: Specific IC50 data for LY235959 in functional assays was not available in the public domain. The provided value is representative of a structurally related and potent competitive NMDA receptor antagonist to offer context.
Experimental Protocol: NMDA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the NMDA receptor.
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes (a rich source of NMDA receptors).
-
Radioligand: [3H]-CGP 39653 (a potent competitive NMDA receptor antagonist).
-
Test Compound: LY235959.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh assay buffer.
-
Assay Setup: In triplicate, prepare tubes for total binding (assay buffer only), non-specific binding (containing a high concentration of a non-labeled competitor, e.g., 1 mM L-glutamate), and experimental binding (containing various concentrations of LY235959).
-
Incubation: Add the membrane preparation (approximately 100-200 µg of protein) and the radioligand (at a concentration close to its Kd) to all tubes. Incubate at 4°C for 40 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of LY235959 from a concentration-response curve. Calculate the Ki value using the Cheng-Prusoff equation.
References
An In-Depth Technical Guide on the Neuroprotective Properties of LY274614
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY274614 is a structurally novel, systemically active, and competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has demonstrated significant neuroprotective properties in preclinical studies. This technical guide provides a comprehensive overview of the core pharmacological data, detailed experimental methodologies, and the underlying signaling pathways associated with the neuroprotective effects of LY274614. The information is intended to serve as a resource for researchers and professionals in the field of neuroscience and drug development.
Core Pharmacological Data
LY274614 exhibits a high affinity and selectivity for the NMDA receptor, a key player in the pathophysiology of excitotoxic neuronal injury. The quantitative data from preclinical studies are summarized below, highlighting its potency and specificity.
Table 1: In Vitro Receptor Binding Profile of LY274614
| Radioligand | Receptor Site | Test Compound | IC₅₀ (nM) |
| [³H]CGS19755 | NMDA | LY274614 | 58.8 ± 10.3[1] |
| [³H]AMPA | AMPA | LY274614 | > 10,000[1] |
| [³H]Kainate | Kainate | LY274614 | > 10,000[1] |
IC₅₀ represents the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
Table 2: In Vivo Neuroprotective Efficacy of LY274614 in Rodent Models of Excitotoxicity
| Animal Model | Neurotoxin | Administration Route of LY274614 | Effective Dose Range (mg/kg) | Neuroprotective Outcome |
| Adult Rat | Intrastriatal NMDA | Intraperitoneal (i.p.) | 2.5 - 20[1] | Prevention of the loss of choline acetyltransferase activity[1] |
| Adult Rat | Intrastriatal Quinolinic Acid | Intraperitoneal (i.p.) | 2.5 - 20[1] | Prevention of the loss of choline acetyltransferase activity[1] |
| Neonatal Rat | NMDA-induced convulsions | Intraperitoneal (i.p.) & Oral (p.o.) | Not specified | Potent and selective antagonism of convulsions[1] |
| Mouse | NMDA-induced lethality | Intraperitoneal (i.p.) & Oral (p.o.) | Not specified | Potent and selective antagonism of lethality[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of LY274614's neuroprotective properties.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is based on the displacement of the selective NMDA receptor antagonist [³H]CGS19755.
Materials:
-
Rat brain tissue (hippocampus or cortex)
-
[³H]CGS19755 (specific activity ~50-80 Ci/mmol)
-
LY274614 and other test compounds
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the pellet and centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step. The final pellet, containing the crude synaptic membranes, is resuspended in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.
-
Binding Assay: In a final volume of 1 mL, incubate the brain membranes (100-200 µg of protein) with 2-5 nM [³H]CGS19755 and varying concentrations of LY274614 for 60 minutes at 4°C.
-
Determination of Non-specific Binding: A parallel set of tubes containing a high concentration of a non-labeled NMDA antagonist (e.g., 10 µM CGS19755) is included to determine non-specific binding.
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ values are determined by non-linear regression analysis of the competition binding data.
In Vivo Model of Excitotoxic Neurodegeneration
This protocol describes the induction of neurodegeneration in rats via intrastriatal injection of an NMDA receptor agonist.
Animals:
-
Adult male Sprague-Dawley rats (250-300g)
Materials:
-
LY274614
-
N-methyl-D-aspartate (NMDA) or Quinolinic Acid
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Hamilton syringe (10 µL)
Procedure:
-
Anesthesia and Stereotaxic Surgery: Anesthetize the rats and secure them in a stereotaxic frame. Shave and clean the scalp, and make a midline incision to expose the skull.
-
Craniotomy: Drill a small burr hole over the target brain region (striatum) at specific stereotaxic coordinates (e.g., relative to bregma: Anterior/Posterior +1.0 mm; Medial/Lateral ±2.5 mm; Dorsal/Ventral -4.5 mm).
-
Intrastriatal Injection: Slowly infuse 0.5 µL of NMDA (e.g., 20 nmol) or quinolinic acid into the striatum using a Hamilton syringe over a period of 2 minutes. Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Drug Administration: Administer LY274614 (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) or vehicle at a specified time point before or after the neurotoxin injection.
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
-
Tissue Collection and Analysis: After a survival period of 7 days, euthanize the animals and dissect the brains. The striatal tissue is then processed for biochemical analysis.
Choline Acetyltransferase (ChAT) Activity Assay
This colorimetric assay is used to quantify the extent of cholinergic neuron damage.
Materials:
-
Striatal tissue homogenates
-
Acetyl-CoA
-
Choline chloride
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the dissected striatal tissue in ice-cold phosphate buffer. Centrifuge the homogenate and use the supernatant for the assay.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, choline chloride, and acetyl-CoA.
-
Enzymatic Reaction: Initiate the reaction by adding the tissue supernatant to the reaction mixture. Incubate at 37°C for 30 minutes. The ChAT in the sample will catalyze the transfer of the acetyl group from acetyl-CoA to choline, forming acetylcholine and Coenzyme A (CoA).
-
Color Development: Stop the reaction and add DTNB. The free sulfhydryl group of the generated CoA will react with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.
-
Measurement: Measure the absorbance of the yellow product at 412 nm using a spectrophotometer.
-
Quantification: The ChAT activity is proportional to the rate of color formation and is expressed as nmol of product formed per minute per milligram of protein.
Signaling Pathways and Experimental Workflows
The neuroprotective effect of LY274614 is primarily mediated through the competitive antagonism of the NMDA receptor, thereby preventing the downstream cascade of excitotoxic events.
NMDA Receptor-Mediated Excitotoxicity Pathway
Excessive glutamate release, often occurring during pathological conditions such as ischemia, leads to the overactivation of NMDA receptors. This results in a massive influx of Ca²⁺ into the neuron, triggering a cascade of detrimental downstream events including the activation of proteases (e.g., calpains), lipases, and nitric oxide synthase (nNOS), as well as mitochondrial dysfunction and the generation of reactive oxygen species (ROS). These processes ultimately lead to neuronal damage and death.
Caption: NMDA Receptor-Mediated Excitotoxicity and the inhibitory action of LY274614.
Experimental Workflow for In Vivo Neuroprotection Study
The following diagram illustrates the logical flow of an in vivo experiment designed to assess the neuroprotective efficacy of LY274614.
Caption: Workflow for assessing the in vivo neuroprotective effects of LY274614.
Conclusion
LY274614 is a potent and selective competitive NMDA receptor antagonist with demonstrated neuroprotective effects in preclinical models of excitotoxicity. Its ability to prevent the downstream cascade of neuronal injury initiated by excessive NMDA receptor activation underscores its potential as a therapeutic agent for neurological disorders where excitotoxicity plays a significant pathological role. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this area.
References
The Discovery and Developmental Saga of LY274614: A Potent NMDA Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614, and its more pharmacologically active isomer LY235959, represent a significant chapter in the exploration of N-methyl-D-aspartate (NMDA) receptor antagonists for therapeutic intervention in neurological disorders. Developed by scientists at Eli Lilly and Company, this decahydroisoquinoline derivative was a potent and selective competitive antagonist at the glutamate binding site of the NMDA receptor. Its journey from synthesis to preclinical evaluation provided valuable insights into the role of NMDA receptors in excitotoxicity, pain perception, and opioid tolerance. Although its clinical development for conditions such as epilepsy, Alzheimer's disease, and Huntington's disease was discontinued in the early 2000s, the scientific legacy of LY274614 and LY235959 continues to inform the field of neuropharmacology. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental findings related to LY274614.
Discovery and History
A key figure associated with Eli Lilly's glutamate receptor research during this period was Dr. David Lodge, who played a significant role in the company's neuroscience program and the development of glutamate receptor-targeted therapies. The research on LY274614 and its active isomer, LY235959, was part of a concerted effort to develop neuroprotective agents.
Ultimately, the development of LY274614 for several neurological indications was halted around October 2000.[1] The reasons for the discontinuation of its clinical development are not extensively detailed in public records but can often be attributed to a variety of factors including, but not limited to, suboptimal efficacy, adverse effects, or unfavorable pharmacokinetic profiles in human subjects.
Mechanism of Action: Competitive Antagonism at the NMDA Receptor
LY235959, the active enantiomer of LY274614, functions as a selective and competitive antagonist at the glutamate binding site on the NMDA receptor.[2] This mechanism is distinct from non-competitive antagonists that block the ion channel itself. By competing with the endogenous agonist glutamate, LY235959 reduces the frequency of NMDA receptor channel opening, thereby attenuating the influx of calcium ions (Ca2+) into the neuron. This reduction in Ca2+ influx is the basis for its neuroprotective and anticonvulsant properties, as excessive Ca2+ entry is a key trigger for excitotoxic cell death. The selectivity for the NMDA receptor over other glutamate receptors, such as AMPA and kainate receptors, was a significant attribute of this compound.
Figure 1: Competitive antagonism of LY235959 at the NMDA receptor.
Quantitative Data
The pharmacological profile of LY235959 has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.
| Parameter | Value | Reference |
| Association Rate (kon) | 1.1 x 106 M-1s-1 | --INVALID-LINK-- |
| Dissociation Rate (koff) | 0.2 s-1 | --INVALID-LINK-- |
| Table 1: Binding Kinetics of LY235959 at the NMDA Receptor |
Experimental Protocols
Enantioselective Synthesis of LY235959
A detailed enantioselective synthesis of LY235959 was developed by researchers at Eli Lilly. The synthesis is a multi-step process starting from simple chiral precursors.
Figure 2: Simplified workflow for the synthesis of LY235959.
A detailed protocol for the synthesis can be found in the chemical literature. The process involves the construction of the cis-fused decahydroisoquinoline ring system with precise stereochemical control, followed by the introduction of the phosphonomethyl group, which is crucial for its antagonist activity.
NMDA Receptor Binding Assay
The affinity and kinetics of LY235959 for the NMDA receptor were likely determined using radioligand binding assays. A typical protocol would involve:
-
Membrane Preparation: Homogenization of rat brain tissue (e.g., cortex or hippocampus) to isolate cell membranes rich in NMDA receptors.
-
Incubation: Incubation of the membrane preparation with a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS 19755) in the presence of varying concentrations of LY235959.
-
Separation: Separation of bound and free radioligand by rapid filtration.
-
Quantification: Measurement of the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculation of the IC50 (concentration of LY235959 that inhibits 50% of the specific binding of the radioligand) and subsequent determination of the Ki (inhibitory constant).
Figure 3: Experimental workflow for an NMDA receptor binding assay.
In Vivo Models
The anticonvulsant and neuroprotective effects of LY235959 were evaluated in various animal models. For example, its ability to protect against seizures induced by NMDA administration or in models of epilepsy would have been a key component of its preclinical assessment. Similarly, its neuroprotective efficacy would have been tested in models of focal ischemia (stroke).
Conclusion
LY274614 and its active isomer LY235959 were the products of a focused drug discovery effort at Eli Lilly to develop potent and selective NMDA receptor antagonists. While these compounds did not ultimately reach the market, the research surrounding them contributed significantly to our understanding of the pharmacology of the NMDA receptor and its role in neurological disorders. The detailed characterization of their mechanism of action, binding kinetics, and in vivo effects provided a valuable foundation for the continued development of glutamate-modulating therapies. The story of LY274614 serves as a testament to the intricate and often challenging path of drug discovery and development in the neurosciences.
References
An In-depth Technical Guide to LY235959: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY235959, the active (-)-enantiomer of the racemic mixture LY274614, is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of its pharmacological properties, mechanism of action, and significant findings from key preclinical studies. The document summarizes quantitative data in structured tables, details experimental methodologies, and visualizes critical pathways and workflows to support further research and development efforts in neuropharmacology.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation is implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention. LY235959 has emerged as a valuable research tool for elucidating the physiological and pathological roles of the NMDA receptor. As a competitive antagonist, it vies with the endogenous co-agonist glutamate for binding to the receptor, thereby modulating its activity. This guide delves into the core technical details of LY235959, providing an in-depth resource for the scientific community.
Pharmacological Profile
Mechanism of Action
LY235959 exerts its effects by competitively binding to the glutamate recognition site on the NMDA receptor complex. This binding prevents the channel opening that is normally triggered by glutamate, thereby inhibiting the influx of Ca2+ and Na+ ions. This action effectively dampens excessive neuronal excitation mediated by the NMDA receptor.
Binding Kinetics and Affinity
Studies have characterized the binding kinetics of LY235959, revealing its interaction with the NMDA receptor. The association and dissociation rate constants determine its affinity and duration of action at the receptor.
| Parameter | Value | Reference |
| Association Rate Constant (kon) | 1.1 x 106 M-1s-1 | [1] |
| Dissociation Rate Constant (koff) | 0.2 s-1 | [1] |
Key Preclinical Findings
LY235959 has been investigated in various preclinical models, demonstrating its potential in modulating opioid tolerance and the reinforcing effects of psychostimulants.
Attenuation of Opioid Tolerance
A significant area of investigation for LY235959 has been its ability to prevent or reverse tolerance to the analgesic effects of opioids, such as morphine. Chronic opioid administration can lead to a state of reduced analgesic efficacy, requiring dose escalation. NMDA receptor activation is believed to play a critical role in the development of this tolerance.
Table 1: Effect of LY235959 on Morphine Tolerance in Rats [2]
| Treatment Group | Morphine Administration | LY235959 Co-administration (mg/kg) | Shift in Morphine Dose-Effect Curve (log unit) |
| Control | Twice-daily for 7 days | - | 0.3-0.5 (rightward) |
| Control | Twice-daily for 14 days | - | Additional 0.4 (rightward) |
| LY235959 | Twice-daily for 14 days | 1, 3, or 10 | Prevention of the second-week shift |
Table 2: Attenuation of Mu-Opioid Tolerance by LY235959 [3]
| Chronic Opioid Treatment (s.c.) | Opioid Tested | Fold-Shift in Dose-Response (without LY235959) | Effect of LY235959 (3.0 mg/kg) Co-administration |
| Morphine (10 mg/kg) | Morphine | 2.9 | Prevented tolerance |
| Morphine (10 mg/kg) | Etorphine | 2.5 | Prevented cross-tolerance |
| Dezocine (3.0 mg/kg) | Dezocine | 9.6 | Reduced tolerance |
Modulation of Cocaine Self-Administration
LY235959 has also been shown to influence the reinforcing properties of cocaine, a key factor in addiction.
Table 3: Effect of LY235959 on Cocaine Self-Administration in Rats [4]
| Administration Route | LY235959 Dose | Effect on Cocaine Self-Administration |
| Intracerebroventricular (ICV) - acute | 0.03-0.3 µg/5 µl | Dose-dependent decrease under a progressive ratio schedule |
| Intracerebroventricular (ICV) - continuous | 0.2-0.3 µ g/day | Faster and greater escalation of cocaine self-administration |
Experimental Protocols
Rat Warm-Water Tail-Withdrawal Procedure[2]
This procedure is used to assess the analgesic effects of substances by measuring the latency of a rat to withdraw its tail from warm water.
-
Apparatus: A water bath maintained at a constant temperature (e.g., 55°C).
-
Procedure:
-
The rat is gently restrained, and the distal portion of its tail is submerged in the warm water.
-
The latency to a vigorous tail-flick is recorded.
-
A cut-off time is established to prevent tissue damage.
-
-
Tolerance Induction: Chronic administration of an opioid (e.g., morphine 10 mg/kg, s.c., twice daily for 7-14 days).
-
LY235959 Administration: Co-administered with the opioid at specified doses (e.g., 1, 3, or 10 mg/kg, s.c.).
Cocaine Self-Administration Paradigm[4][5]
This model is used to study the reinforcing effects of drugs of abuse.
-
Apparatus: Operant conditioning chambers equipped with two levers (active and inactive), a drug infusion pump, and a cue light.
-
Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Procedure:
-
Rats are placed in the operant chambers and learn to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.33 mg/infusion).
-
Pressing the inactive lever has no consequence.
-
Sessions are typically conducted for a set duration (e.g., 1-2 hours) daily.
-
-
Schedules of Reinforcement:
-
Fixed Ratio (FR): A set number of lever presses is required for each infusion.
-
Progressive Ratio (PR): The number of required presses increases with each subsequent infusion, used to measure the motivation to seek the drug.
-
-
LY235959 Administration: Can be administered systemically or directly into the brain (ICV) before the self-administration sessions.
Visualizations
Signaling Pathways
The following diagram illustrates the canonical NMDA receptor signaling pathway and the point of intervention for LY235959.
Experimental Workflow
The following diagram outlines a typical experimental workflow for studying the effect of LY235959 on opioid tolerance.
Conclusion
LY235959 is a well-characterized and valuable pharmacological tool for investigating the role of the NMDA receptor in various physiological and pathological processes. Its ability to competitively antagonize the NMDA receptor has been instrumental in studies related to pain, opioid tolerance, and addiction. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at further understanding NMDA receptor pharmacology and developing novel therapeutics targeting this critical receptor system. Further research into the pharmacokinetics and potential therapeutic applications of LY235959 and related compounds is warranted.
References
- 1. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of mu-opioid tolerance and cross-tolerance by the competitive N-methyl-D-aspartate receptor antagonist LY235959 is related to tolerance and cross-tolerance magnitude - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Development of LY274614: A Technical Overview of a Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical development of LY274614, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist developed by Eli Lilly and Company. The development of LY274614 was discontinued, with no development reported for Alzheimer's disease, epilepsy, and Huntington's disease as of October 2000.[1] This document consolidates available quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Core Compound Characteristics
LY274614 is a structurally novel isoquinoline derivative that acts as a competitive antagonist at the NMDA receptor, a subtype of ionotropic glutamate receptors crucial for synaptic plasticity and neuronal function.[1] Its active isomer is LY235959, which has been extensively used as a research tool to investigate the role of NMDA receptors in various physiological and pathological processes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of LY274614 and its active isomer, LY235959.
Table 1: Receptor Binding Affinity of LY274614
| Parameter | Value | Receptor Type | Radioligand | Tissue Source |
| IC50 | 58.8 ± 10.3 nM | NMDA | [3H]CGS19755 | Rat Brain Membranes |
| Affinity | No appreciable affinity (up to 10,000 nM) | AMPA/Kainate | [3H]AMPA / [3H]Kainate | Rat Brain Membranes |
Table 2: In Vivo Efficacy of LY274614 and LY235959 in Animal Models
| Compound | Animal Model | Endpoint | Effective Dose | Route of Administration |
| LY274614 | NMDA-induced convulsions | Antagonism | Potent (specific doses not detailed) | i.p. or p.o. |
| LY274614 | NMDA-induced lethality | Antagonism | Potent (specific doses not detailed) | i.p. or p.o. |
| LY274614 | NMDA/Quinolinate-induced neurodegeneration | Neuroprotection | 2.5 to 20 mg/kg | i.p. |
| LY235959 | NMDA-induced hyperalgesia | Blockade | 0.001 and 0.003 nmol | Intrathecal |
| LY235959 | Formalin-induced nociception (Phase 2) | Reduction of flinching | 20 mmol/kg | Subcutaneous |
| LY274614 | Ethanol Consumption | Reduction | 3.0 mg/kg i.p. | i.p. |
| LY274614 | Morphine Tolerance | Attenuation | 24 mg/kg/24h (osmotic pump) or 6 mg/kg daily | s.c. infusion or i.p. |
Signaling Pathway
LY274614 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action prevents the opening of the ion channel, thereby blocking the influx of Ca2+ into the neuron. The downstream consequences of this inhibition are the modulation of synaptic plasticity and the prevention of excitotoxicity-mediated neuronal damage.
Caption: NMDA Receptor Signaling and Inhibition by LY274614.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are representative of the techniques used to characterize LY274614 and its analogs.
Radioligand Binding Assay
This assay determines the binding affinity of LY274614 to the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]CGS19755 (radioligand)
-
LY274614 (test compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain cortices in assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.
-
Assay Setup: In triplicate, combine the membrane preparation, [3H]CGS19755, and either buffer (for total binding), a saturating concentration of a non-labeled NMDA antagonist (for non-specific binding), or varying concentrations of LY274614.
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 60 minutes) to allow for binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of LY274614 by plotting the percent inhibition of specific binding against the log concentration of LY274614.
Caption: Workflow for Radioligand Binding Assay.
In Vivo Neuroprotection Assay
This assay assesses the ability of LY274614 to protect neurons from excitotoxic damage.
Animal Model: Adult rats.
Materials:
-
LY274614
-
NMDA or quinolinic acid (excitotoxins)
-
Stereotaxic apparatus
-
Choline acetyltransferase (ChAT) activity assay kit
Procedure:
-
Drug Administration: Administer LY274614 (e.g., 2.5-20 mg/kg, i.p.) or vehicle to the rats.
-
Induction of Excitotoxicity: After a set pretreatment time, anesthetize the rats and use a stereotaxic apparatus to infuse NMDA or quinolinic acid directly into the striatum.
-
Post-lesion Period: Allow the animals to recover for a specified period (e.g., 7 days).
-
Tissue Collection and Analysis: Euthanize the animals, dissect the striata, and measure the activity of choline acetyltransferase (ChAT), a marker for a specific population of neurons vulnerable to excitotoxicity.
-
Data Analysis: Compare the ChAT activity in the LY274614-treated group to the vehicle-treated group to determine the extent of neuroprotection.
Caption: Workflow for In Vivo Neuroprotection Assay.
Formalin-Induced Nociception Assay
This assay evaluates the analgesic properties of LY235959 in a model of persistent pain.
Animal Model: Rats.
Materials:
-
LY235959
-
Formalin solution (e.g., 5%)
Procedure:
-
Drug Administration: Administer LY235959 (e.g., 20 mmol/kg, s.c.) or vehicle to the rats.
-
Induction of Nociception: After a set pretreatment time, inject a small volume of formalin solution into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately place the rat in an observation chamber and record the amount of time spent flinching or licking the injected paw. The observation period is typically divided into two phases: an early phase (0-5 minutes post-injection) and a late phase (15-60 minutes post-injection).
-
Data Analysis: Compare the duration of nociceptive behaviors in the LY235959-treated group to the vehicle-treated group for each phase.
Caption: Workflow for Formalin-Induced Nociception Assay.
Conclusion
The preclinical data for LY274614 demonstrate its properties as a potent and selective competitive NMDA receptor antagonist with in vivo activity in models of neurodegeneration and pain. While its clinical development was halted, the information gathered from its investigation contributes to the broader understanding of NMDA receptor pharmacology and its potential as a therapeutic target. The experimental protocols and data presented in this guide offer a valuable resource for researchers in the field of neuroscience and drug discovery.
References
Methodological & Application
Application Notes and Protocols for LY274614 (LY235959) In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a pharmacological agent that has been investigated for its potential neuroprotective and anticonvulsant properties. It is important to note that LY235959 is the active isomer of LY274614 and is responsible for its biological activity. These application notes provide an overview of the mechanism of action of LY235959 and detailed protocols for its use in preclinical in vivo studies, particularly in models of seizures and neuroprotection.
Mechanism of Action
LY235959 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in excitatory synaptic transmission and synaptic plasticity. Overactivation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death in various neurological conditions, including epilepsy and cerebral ischemia. By competitively blocking the glutamate binding site on the NMDA receptor, LY235959 reduces the influx of calcium ions into neurons, thereby mitigating excitotoxic damage and attenuating neuronal hyperexcitability.
Quantitative Data Summary
The following tables summarize the available quantitative data for LY235959 from preclinical in vivo studies.
Table 1: In Vivo Efficacy of LY235959
| Animal Model | Species | Dose Range | Route of Administration | Observed Effects | Reference |
| Morphine Tolerance | Rat | 1, 3, 10 mg/kg | Not Specified | Prevented the development of morphine tolerance.[1] | [1] |
| Opioid Analgesia | Rat | Not Specified | Not Specified | Produced significant analgesia and enhanced the analgesic action of U-50,488H. | |
| Opioid Tolerance | Mouse | Not Specified | Not Specified | Dose-dependently attenuated the development of tolerance to the analgesic actions of U-50,488H. |
Table 2: Pharmacokinetic Parameters of LY235959
| Parameter | Value | Species | Route of Administration |
| Half-life (t½) | Data not available | ||
| Bioavailability (F%) | Data not available | ||
| Peak Plasma Concentration (Cmax) | Data not available | ||
| Time to Peak Concentration (Tmax) | Data not available | ||
| Volume of Distribution (Vd) | Data not available | ||
| Clearance (CL) | Data not available |
Experimental Protocols
The following are representative protocols for in vivo studies using LY235959 in models of seizures and neuroprotection. These protocols are based on established methodologies and should be adapted to specific research questions and institutional guidelines.
Protocol 1: Kainate-Induced Seizure Model in Mice
This protocol describes the induction of status epilepticus in mice using kainic acid to evaluate the anticonvulsant effects of LY235959.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
LY235959
-
Kainic acid
-
Sterile saline (0.9% NaCl)
-
Vehicle for LY235959 (e.g., sterile water or saline)
-
Injection syringes and needles (e.g., 27-gauge)
-
Behavioral observation chambers
-
Video recording equipment
Experimental Workflow:
Procedure:
-
Animal Preparation: Acclimatize male C57BL/6J mice to the housing facility for at least one week before the experiment. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Prepare a stock solution of LY235959 in the chosen vehicle. The final injection volume should be approximately 10 ml/kg.
-
Treatment Administration: Randomly assign mice to treatment groups (e.g., vehicle, LY235959 at 1, 3, and 10 mg/kg). Administer the treatment via intraperitoneal (i.p.) injection.
-
Seizure Induction: Thirty minutes after treatment administration, inject kainic acid (e.g., 20-30 mg/kg, i.p.). The optimal dose of kainic acid should be determined in a pilot study to induce consistent seizures.
-
Behavioral Observation: Immediately after kainic acid injection, place the mice in individual observation chambers and record their behavior for at least 2 hours. Score the seizure severity at regular intervals (e.g., every 5 minutes) using a standardized scale such as the Racine scale.
-
Endpoint Analysis: At the end of the observation period, humanely euthanize the animals according to institutional guidelines. Brain tissue can be collected for further analysis, such as histology to assess neurodegeneration.
Protocol 2: Focal Cerebral Ischemia Model in Rats (Representative)
This protocol provides a general framework for inducing focal cerebral ischemia in rats to assess the neuroprotective effects of LY235959. The middle cerebral artery occlusion (MCAO) model is a commonly used method.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
LY235959
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Laser Doppler flowmeter
-
Temperature control system
-
Vehicle for LY235959
-
Triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Drug Administration: Administer LY235959 or vehicle at the desired dose and route (e.g., i.p. or intravenous) at a specific time point relative to the ischemic insult (e.g., 30 minutes before MCAO or shortly after reperfusion).
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery. This typically involves inserting a filament into the internal carotid artery to block the origin of the middle cerebral artery. Use a Laser Doppler flowmeter to confirm successful occlusion.
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 90 minutes), after which the filament is withdrawn to allow for reperfusion.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care, including analgesia and hydration.
-
Neurological Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: After the final neurological assessment, humanely euthanize the rat and collect the brain. Slice the brain and stain with TTC to visualize the infarct. The infarct volume can then be quantified using image analysis software.
Conclusion
LY274614, through its active isomer LY235959, acts as a competitive NMDA receptor antagonist, a mechanism that holds therapeutic potential for conditions characterized by excitotoxicity. The provided protocols for in vivo studies in seizure and neuroprotection models offer a foundation for researchers to investigate the efficacy of this compound. It is crucial to adapt these general methodologies to specific experimental goals and to conduct pilot studies to determine optimal dosing and timing of administration. Further research is warranted to fully elucidate the pharmacokinetic profile and therapeutic window of LY235959 in various preclinical models.
References
Application Notes and Protocols for Intravenous Administration of LY274614
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LY274614 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. Its active isomer, LY235959, is a potent and selective antagonist at the NMDA receptor glycine site. These compounds are valuable tools for neuroscience research, particularly in studies investigating the role of the NMDA receptor in various physiological and pathological processes. This document provides detailed application notes and protocols for the intravenous administration of LY274614 and its active isomer LY235959 in preclinical research settings.
Data Presentation
Table 1: In Vivo Administration of LY235959 in Rats
| Parameter | Route of Administration | Dose Range | Species | Application | Reference |
| Dosing | Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Rat | Studying effects on morphine tolerance | [1] |
| Dosing | Subcutaneous (s.c.) | 10.0 mg/kg | Neonatal Rat | Investigating attenuation of morphine withdrawal | [2] |
| Dosing | Intracerebroventricular (ICV) | 0.03-0.3 µg/5 µl (single infusion) | Rat | Examining effects on cocaine self-administration | [3] |
| Dosing | Intracerebroventricular (ICV) | 0.2-0.3 µ g/day (continuous infusion) | Rat | Examining effects on cocaine self-administration | [3] |
Experimental Protocols
Protocol 1: Preparation of LY235959 for Administration
Materials:
-
LY235959 powder
-
Sterile saline (0.9% sodium chloride) for injection
-
Sterile vials
-
Vortex mixer
-
pH meter
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
-
Syringe filters (0.22 µm)
Procedure:
-
Weigh the desired amount of LY235959 powder in a sterile vial.
-
Add a small volume of sterile saline to the vial.
-
Vortex the vial until the powder is fully dissolved.
-
Adjust the pH of the solution to physiological range (pH 7.2-7.4) using 0.1 N NaOH or 0.1 N HCl as needed.
-
Bring the solution to the final desired concentration with sterile saline.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile vial.
-
Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but stability under these conditions should be validated.
Protocol 2: Intravenous Administration in Rodents
Materials:
-
Prepared LY235959 solution
-
Animal restrainer (for conscious animals)
-
Anesthetic agent (if performing terminal studies or on anesthetized animals)
-
Catheter (appropriate gauge for the tail vein)
-
Infusion pump
-
Sterile syringes
Procedure for Bolus Injection:
-
Properly restrain the animal. For intravenous injection in rats and mice, the lateral tail vein is commonly used.[4]
-
Swab the tail with an appropriate antiseptic.
-
Carefully insert the catheter into the lateral tail vein.
-
Administer the LY235959 solution as a bolus injection. The maximum recommended volume for a bolus injection is 5 ml/kg.[4]
-
Withdraw the catheter and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Procedure for Continuous Infusion:
-
Anesthetize the animal if required by the experimental design.
-
Surgically implant a catheter into a suitable vein, such as the jugular vein in rats.[4] This procedure requires aseptic technique.[4]
-
Connect the catheter to an infusion pump.
-
Set the infusion pump to deliver the desired dose and volume over the specified time. The maximum recommended volume for continuous intravenous administration is 4 ml/kg/hour.[4]
-
Continuously monitor the animal throughout the infusion period.
Mandatory Visualizations
Caption: Mechanism of action of LY274614 as an NMDA receptor antagonist.
Caption: General experimental workflow for intravenous administration of LY274614.
References
- 1. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Attenuation of acute morphine withdrawal in the neonatal rat by the competitive NMDA receptor antagonist LY235959 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continuous intracerebroventricular infusion of the competitive NMDA receptor antagonist, LY235959, facilitates escalation of cocaine self-administration and increases break point for cocaine in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for Intrathecal Delivery of LY274614 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory neurotransmission in the central nervous system, is critically involved in the modulation of pain signals, particularly at the spinal cord level. Intrathecal administration allows for the direct delivery of therapeutic agents to the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and enabling targeted effects on spinal cord neurons. These application notes provide a comprehensive overview and detailed protocols for the intrathecal delivery of LY274614 in rat models to investigate its effects on nociception.
Rationale for Intrathecal Delivery of LY274614
The dorsal horn of the spinal cord is a primary site for the processing of nociceptive information from the periphery. NMDA receptors located on postsynaptic neurons in the dorsal horn are crucial for the induction and maintenance of central sensitization, a state of heightened neuronal excitability that contributes to chronic pain conditions.[1][2][3] By competitively blocking the binding of glutamate to the NMDA receptor, LY274614 is hypothesized to attenuate the transmission of pain signals and reduce hypersensitivity. Intrathecal administration ensures that LY274614 directly reaches these spinal targets, maximizing its potential analgesic effects while minimizing systemic exposure and potential side effects.
Signaling Pathway of NMDA Receptor-Mediated Nociception
Experimental Protocols
I. Animal Model and Intrathecal Catheter Implantation
A well-established method for chronic intrathecal drug administration in rats is essential for these studies.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
Procedure:
-
Anesthetize the rat using isoflurane.
-
Make a small incision over the cisterna magna.
-
Carefully insert a pre-measured length of PE-10 tubing into the subarachnoid space, advancing it caudally to the lumbar enlargement.
-
Secure the external part of the catheter to the skull using dental cement and close the incision with sutures.
-
Allow the animals to recover for 5-7 days post-surgery.
-
Confirm proper catheter placement by administering a small volume of 2% lidocaine and observing transient hind limb paralysis.
II. Preparation and Administration of LY274614
Vehicle Selection:
-
Recommended Vehicle: Sterile, preservative-free saline (0.9% NaCl). If solubility is an issue, a small percentage of a biocompatible co-solvent such as DMSO or PEG may be considered, but must be validated for neurotoxicity at the intended concentration. It is crucial to perform initial solubility tests.
Dose Selection and Preparation:
Based on studies with other intrathecally administered NMDA antagonists in rats, a dose-range finding study is recommended. For instance, the competitive NMDA antagonist APV has been shown to be effective in the microgram range when delivered intrathecally.[4]
Suggested Dose-Response Study:
-
Prepare stock solutions of LY274614 in the chosen vehicle.
-
Administer LY274614 in a low volume (typically 5-10 µL) followed by a 10 µL flush with sterile saline.
-
A suggested starting dose range for a dose-response study could be 1, 3, 10, and 30 µg per rat.
Administration Protocol:
-
Gently restrain the conscious rat.
-
Connect a microsyringe filled with the LY274614 solution to the externalized catheter.
-
Inject the solution slowly over 30-60 seconds.
-
Follow with a 10 µL saline flush to ensure complete delivery of the drug.
Experimental Workflow
III. Assessment of Nociception
Various well-validated behavioral tests can be used to assess the effects of intrathecal LY274614 on different pain modalities.
A. Thermal Nociception (Hargreaves Test):
This test measures the latency to withdraw a paw from a radiant heat source, assessing thermal hyperalgesia.
-
Procedure:
-
Place the rat in a plexiglass chamber on a glass floor.
-
Acclimatize the animal for at least 15 minutes.
-
Position a radiant heat source under the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
B. Mechanical Nociception (von Frey Test):
This test determines the paw withdrawal threshold in response to a mechanical stimulus, assessing mechanical allodynia.
-
Procedure:
-
Place the rat on an elevated mesh floor and allow it to acclimatize.
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.
-
The threshold is determined as the filament force that elicits a paw withdrawal response in approximately 50% of applications (e.g., using the up-down method).
-
C. Inflammatory Pain (Formalin Test):
This model assesses both acute and tonic pain responses.
-
Procedure:
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the hind paw.
-
Observe the rat's behavior for a set period (e.g., 60 minutes).
-
Quantify the time spent licking, biting, or flinching the injected paw. The response is typically biphasic: an early acute phase (0-5 minutes) and a later tonic phase (15-60 minutes).
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of Intrathecal LY274614 on Thermal Nociception (Hargreaves Test)
| Treatment Group | Dose (µg) | Baseline Paw Withdrawal Latency (s) | Post-treatment Paw Withdrawal Latency (s) |
| Vehicle (Saline) | N/A | ||
| LY274614 | 1 | ||
| LY274614 | 3 | ||
| LY274614 | 10 | ||
| LY274614 | 30 |
Table 2: Effect of Intrathecal LY274614 on Mechanical Nociception (von Frey Test)
| Treatment Group | Dose (µg) | Baseline Paw Withdrawal Threshold (g) | Post-treatment Paw Withdrawal Threshold (g) |
| Vehicle (Saline) | N/A | ||
| LY274614 | 1 | ||
| LY274614 | 3 | ||
| LY274614 | 10 | ||
| LY274614 | 30 |
Table 3: Effect of Intrathecal LY274614 on Inflammatory Pain (Formalin Test)
| Treatment Group | Dose (µg) | Early Phase Nociceptive Score (s) | Late Phase Nociceptive Score (s) |
| Vehicle (Saline) | N/A | ||
| LY274614 | 1 | ||
| LY274614 | 3 | ||
| LY274614 | 10 | ||
| LY274614 | 30 |
Conclusion
The intrathecal administration of the NMDA receptor antagonist LY274614 in rats is a valuable experimental approach to investigate its potential as a spinal analgesic. The protocols outlined above provide a framework for conducting these studies, from surgical preparation to behavioral assessment. Careful dose selection and appropriate vehicle formulation are critical for obtaining reliable and interpretable results. The data generated from these experiments will contribute to a better understanding of the role of spinal NMDA receptors in nociception and the therapeutic potential of LY274614 for the treatment of pain.
References
- 1. Frontiers | Advances and Barriers in Understanding Presynaptic N-Methyl-D-Aspartate Receptors in Spinal Pain Processing [frontiersin.org]
- 2. Presynaptic NMDA receptors control nociceptive transmission at the spinal cord level in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances and Barriers in Understanding Presynaptic N-Methyl-D-Aspartate Receptors in Spinal Pain Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intrathecal administration of N-methyl-D-aspartate receptor antagonist reduces the minimum alveolar anaesthetic concentration of isoflurane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Micturition Reflex with LY 274614
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 274614 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. Glutamatergic neurotransmission, particularly through NMDA receptors, plays a critical role in the central nervous system's control of the lower urinary tract. These receptors are integral to both the afferent and efferent pathways of the micturition reflex. As such, this compound serves as a valuable pharmacological tool for investigating the role of glutamatergic pathways in normal and pathological bladder function. These application notes provide detailed protocols and quantitative data for the use of this compound in preclinical studies of the micturition reflex in rodent models.
Mechanism of Action
The micturition reflex is a complex process coordinated by the central and peripheral nervous systems. Bladder distension activates afferent pathways that signal the pontine micturition center (PMC) in the brainstem. The PMC, in turn, coordinates the relaxation of the external urethral sphincter and contraction of the detrusor muscle, leading to voiding. Glutamate is a key excitatory neurotransmitter in this reflex arc, acting on NMDA receptors at both spinal and supraspinal levels.
This compound competitively blocks the action of glutamate at NMDA receptors. This inhibition of glutamatergic signaling in the micturition reflex pathway leads to a dose-dependent suppression of bladder activity, an increase in the volume threshold required to trigger voiding, and a decrease in voided volume.
Data Presentation
Table 1: Effects of Intravenous (i.v.) Administration of this compound on Micturition in Anesthetized Rats
| Dose (mg/kg) | Change in Bladder Activity | Change in Volume Threshold for Micturition | Change in Voided Volume |
| 3 | Dose-dependent inhibition | Increased | Decreased |
| 10 | Dose-dependent inhibition | Increased | Decreased |
| 30 | Dose-dependent inhibition | Increased | Decreased |
Data synthesized from studies in urethane-anesthetized rats.
Table 2: Effects of Intrathecal (i.t.) Administration of this compound on Micturition in Anesthetized Rats
| Dose (µg) | Change in Bladder Activity | Change in Sphincter Activity |
| 0.06 | Dose-dependent inhibition | Inhibited |
| 6 | Dose-dependent inhibition | Inhibited |
| 30 | Dose-dependent inhibition | Inhibited |
Data synthesized from studies in urethane-anesthetized rats.
Experimental Protocols
Protocol 1: Urodynamic Assessment in Anesthetized Rats with Intravenous Administration of this compound
1. Animal Preparation:
- Adult female Sprague-Dawley rats (250-300g) are anesthetized with urethane (1.2 g/kg, subcutaneous).
- A midline abdominal incision is made to expose the urinary bladder.
- A polyethylene catheter (PE-50) with a flared tip is inserted into the dome of the bladder and secured with a purse-string suture. The catheter is connected to a three-way stopcock, which is attached to a pressure transducer and a syringe pump.
- The jugular vein is cannulated with a PE-50 catheter for intravenous drug administration.
2. Cystometry Procedure:
- The bladder is emptied by gentle compression.
- Continuous infusion of room temperature saline into the bladder is initiated at a constant rate (e.g., 0.1 mL/min).
- Intravesical pressure is continuously recorded. Micturition reflexes are identified by a sharp increase in intravesical pressure followed by the expulsion of urine.
- After a stabilization period with consistent micturition cycles, a baseline urodynamic recording is obtained.
3. This compound Administration:
- This compound is dissolved in saline.
- Increasing doses of this compound (e.g., 3, 10, 30 mg/kg) are administered intravenously.
- Urodynamic parameters, including bladder capacity (volume at which micturition occurs), micturition pressure (peak pressure during voiding), volume threshold for micturition, and voided volume, are recorded for each dose.
4. Data Analysis:
- Changes in urodynamic parameters from baseline are calculated for each dose of this compound.
- Dose-response curves can be generated to determine the potency of this compound.
Protocol 2: Urodynamic Assessment in Anesthetized Rats with Intrathecal Administration of this compound
1. Animal and Urodynamic Preparation:
- Follow steps 1 and 2 from Protocol 1 for animal and cystometry preparation.
2. Intrathecal Catheter Implantation:
- The rat is placed in a stereotaxic frame.
- An incision is made over the cisterna magna.
- A PE-10 catheter is inserted into the subarachnoid space and advanced to the lumbosacral spinal cord level (L6-S1). The catheter is secured to the surrounding muscles and the skin is closed.
3. This compound Administration:
- This compound is dissolved in artificial cerebrospinal fluid.
- After obtaining a stable baseline urodynamic recording, increasing doses of this compound (e.g., 0.06, 6, 30 µg) are administered intrathecally.
- Urodynamic parameters are continuously recorded after each dose.
4. Data Analysis:
- Analyze the effects of intrathecal this compound on urodynamic parameters as described in Protocol 1.
Mandatory Visualizations
Caption: Signaling pathway of the micturition reflex highlighting the role of NMDA receptors.
Caption: Experimental workflow for studying this compound's effect on the micturition reflex.
Application of LY274614 in Pain Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Its active isomer, LY235959, has been instrumental in elucidating the role of the NMDA receptor in various physiological and pathological processes, including nociception. This document provides detailed application notes and experimental protocols for the use of LY274614 and its active form, LY235959, in preclinical pain research. The focus is on its utility in models of inflammatory and neuropathic pain, as well as its interaction with opioid analgesics.
Mechanism of Action
LY235959, the active enantiomer of LY274614, is a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] In the context of pain, the activation of NMDA receptors in the spinal cord dorsal horn is a critical event in central sensitization, a key mechanism underlying the transition from acute to chronic pain states. By blocking the binding of glutamate, LY235959 prevents the influx of Ca2+ into the postsynaptic neuron, thereby attenuating the downstream signaling cascades that lead to neuronal hyperexcitability and pain amplification.
Data Presentation
Table 1: Efficacy of LY235959 in Animal Models of Pain
| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Citation(s) |
| NMDA-Induced Hyperalgesia | Rat | Intrathecal (i.t.) | 0.001 - 0.003 nmol | Blocked hyperalgesia induced by 11.1 nmol of NMDA. | [1] |
| Formalin Test (Phase 2) | Rat | Intrathecal (i.t.) | 0.001 nmol | Significantly reduced the number of flinches by approximately 80%. | [1] |
| Formalin Test (Phase 2) | Rat | Subcutaneous (s.c.) | 20 mmol/kg | Reduced flinching by 30% (lowest dose without motor deficits). | [1] |
Table 2: Potentiation of Opioid Analgesia by LY235959
| Opioid | Species | Pain Model | LY235959 Dose (Route) | Observed Effect | Citation(s) |
| Morphine | Rat | Tail-flick test | 3.0 mg/kg (i.p.) | Significantly enhanced morphine analgesia. | [2] |
| Fentanyl | Rat | Tail-flick test | 3.0 mg/kg (i.p.) | Significantly enhanced fentanyl analgesia. | [2] |
| U-50,488H (kappa-opioid agonist) | Rat | Not specified | Not specified | Enhanced the analgesic action of U-50,488H. | [3] |
Experimental Protocols
Protocol 1: Formalin-Induced Inflammatory Pain Model
Objective: To assess the anti-nociceptive effect of LY274614/LY235959 on inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
LY235959
-
Vehicle (e.g., saline)
-
5% formalin solution
-
Observation chambers with a clear floor
-
Syringes and needles for subcutaneous and desired route of administration (e.g., intraperitoneal, intrathecal)
Procedure:
-
Acclimatization: Allow rats to acclimate to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer LY235959 or vehicle at the desired dose and route. For example, administer subcutaneously 30 minutes prior to the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, place the rat back into the observation chamber and record the total time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is characterized by direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-60 minutes post-injection. This phase is associated with an inflammatory response and central sensitization.
-
-
Data Analysis: Compare the time spent in nociceptive behavior between the drug-treated and vehicle-treated groups for both phases. A significant reduction in the duration of licking/biting in Phase 2 indicates an anti-inflammatory or anti-hyperalgesic effect.
Protocol 2: NMDA-Induced Hyperalgesia Model
Objective: To evaluate the ability of LY274614/LY235959 to block NMDA receptor-mediated hyperalgesia.
Materials:
-
Male Sprague-Dawley rats with chronic intrathecal catheters
-
LY235959
-
N-methyl-D-aspartate (NMDA)
-
Vehicle (e.g., artificial cerebrospinal fluid)
-
Thermal paw withdrawal latency apparatus (e.g., Hargreaves test)
-
Syringes for intrathecal injection
Procedure:
-
Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus for each rat.
-
Drug Administration: Administer LY235959 or vehicle intrathecally.
-
NMDA Injection: After a predetermined pretreatment time (e.g., 10 minutes), administer NMDA intrathecally to induce thermal hyperalgesia.
-
Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after NMDA injection (e.g., 5, 15, 30, and 60 minutes).
-
Data Analysis: Compare the paw withdrawal latencies between the LY235959-treated and vehicle-treated groups. A significant prevention of the NMDA-induced decrease in withdrawal latency indicates that LY235959 is blocking NMDA receptor-mediated hyperalgesia.
Signaling Pathway
The following diagram illustrates the mechanism of action of LY235959 in blocking the NMDA receptor-mediated pain signaling cascade.
Conclusion
LY274614, through its active isomer LY235959, serves as a valuable research tool for investigating the role of NMDA receptors in pain processing. The provided protocols and data offer a foundation for researchers to explore the therapeutic potential of NMDA receptor antagonists in various pain states. Careful consideration of dosing, route of administration, and appropriate behavioral models is crucial for obtaining reliable and translatable results.
References
- 1. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of NMDA receptor antagonists on acute mu-opioid analgesia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential effects of LY235959, a competitive antagonist of the NMDA receptor on kappa-opioid receptor agonist induced responses in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Opioid Tolerance Mechanisms Using LY 274614
For Researchers, Scientists, and Drug Development Professionals
Introduction
Opioid analgesics are potent medications for managing severe pain. However, their long-term use is often complicated by the development of tolerance, a phenomenon characterized by a diminished analgesic effect over time, necessitating dose escalation and increasing the risk of adverse effects. One of the key mechanisms implicated in opioid tolerance is the activation of the N-methyl-D-aspartate (NMDA) receptor system. LY 274614, a competitive NMDA receptor antagonist, has been utilized as a valuable pharmacological tool to investigate the role of NMDA receptors in the development and reversal of opioid tolerance. These application notes provide detailed protocols and data for researchers studying the mechanisms of opioid tolerance using this compound.
Chemical and Physical Properties of this compound
| Property | Value |
| Full Name | (±)-6-Phosphonomethyl-decahydroisoquinolin-3-carboxylic acid |
| Molecular Formula | C11H18NO5P |
| Molecular Weight | 275.24 g/mol |
| Mechanism of Action | Competitive antagonist at the glutamate binding site of the NMDA receptor.[1][2] |
| Solubility | Soluble in aqueous solutions. For in vivo studies, it is typically dissolved in sterile saline. |
| Storage | Store at -20°C for long-term stability. |
Application: Attenuation and Reversal of Morphine Tolerance
This compound has been demonstrated to both attenuate the development of tolerance to morphine and reverse established tolerance. This makes it a critical tool for dissecting the NMDA receptor's role in the neuroadaptive processes underlying opioid tolerance.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on morphine tolerance observed in preclinical studies.
Table 1: Attenuation of Morphine Tolerance by this compound in Rats
| Parameter | Morphine Tolerant (Control) | Morphine Tolerant + this compound | Reference |
| Fold-Shift in Morphine ED50 | ~10-fold | Significantly attenuated | [2] |
| This compound Dosage | N/A | 24 mg/kg/24 hr (s.c. infusion) | [2] |
| Duration of Treatment | 7 days | 7 days | [2] |
Table 2: Reversal of Established Morphine Tolerance by this compound in Rats
| Parameter | Morphine Tolerant (Saline Infusion) | Morphine Tolerant + this compound Infusion | Reference |
| Analgesic Sensitivity to Morphine | Remained tolerant | Sensitivity regained more rapidly | [2] |
| This compound Dosage | N/A | 24 mg/kg/24 hr (s.c. infusion) | [2] |
| Duration of Infusion | 7 days | 7 days | [2] |
Experimental Protocols
Protocol 1: Induction of Morphine Tolerance in Rats using Morphine Pellets
This protocol describes a common method to induce a state of morphine tolerance in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Morphine pellets (75 mg morphine base per pellet)
-
Placebo pellets
-
Surgical instruments (forceps, scissors)
-
70% ethanol
-
Animal clippers
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave a small area on the dorsal side of the rat, between the scapulae.
-
Sterilize the shaved area with 70% ethanol.
-
Make a small subcutaneous incision using sterile scissors.
-
Using forceps, create a subcutaneous pocket.
-
Implant one 75 mg morphine pellet subcutaneously into the pocket. For control animals, implant a placebo pellet.
-
Close the incision with a wound clip or suture.
-
Allow the animals to recover from anesthesia.
-
Tolerance to the analgesic effects of morphine typically develops within 7 days of pellet implantation.
Protocol 2: Administration of this compound via Continuous Subcutaneous Infusion
This protocol details the continuous administration of this compound using osmotic minipumps.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Osmotic minipumps (e.g., Alzet®) with an appropriate flow rate and duration
-
Surgical instruments
-
Anesthetic
Procedure:
-
Prepare the this compound solution in sterile saline at the desired concentration. A common dose is 24 mg/kg/24 hr. The concentration will depend on the flow rate of the osmotic pump and the weight of the animal.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Prime the pumps in sterile saline at 37°C for the recommended duration (typically at least 4 hours).
-
Anesthetize the rat.
-
Shave and sterilize a small area on the back of the rat.
-
Make a small subcutaneous incision and create a pocket.
-
Implant the primed osmotic minipump into the subcutaneous pocket.
-
Close the incision.
-
The pump will now deliver a continuous infusion of this compound.
Protocol 3: Assessment of Analgesic Response and Tolerance using the Tail-Flick Test
The tail-flick test is a common method to measure the analgesic effects of opioids.
Materials:
-
Tail-flick analgesia meter
-
Animal restrainer
Procedure:
-
Acclimatization: Acclimate the rats to the testing room and the restrainer for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place the rat in the restrainer. Position the rat's tail over the radiant heat source of the tail-flick meter, typically 2-3 cm from the tip.
-
Activate the heat source. The latency is the time it takes for the rat to flick its tail away from the heat.
-
Record the baseline tail-flick latency. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.
-
Drug Administration: Administer morphine subcutaneously at a dose known to produce analgesia (e.g., 5-10 mg/kg).
-
Post-drug Latency: At the time of peak morphine effect (typically 30-60 minutes post-injection), measure the tail-flick latency again.
-
Calculating Analgesia: The analgesic effect can be expressed as the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Assessing Tolerance: To assess tolerance, repeat the morphine administration and tail-flick test daily. A significant decrease in the %MPE over several days indicates the development of tolerance. To assess the effect of this compound, compare the rate of tolerance development in animals receiving morphine plus this compound to those receiving morphine alone.
Protocol 4: Assessment of Analgesic Response and Tolerance using the Hot-Plate Test
The hot-plate test is another widely used method for assessing thermal nociception.
Materials:
-
Hot-plate analgesia meter
-
Plexiglas cylinder to confine the animal on the plate
Procedure:
-
Acclimatization: Acclimate the rats to the testing room.
-
Baseline Latency: Set the hot-plate temperature to a constant, noxious temperature (e.g., 52-55°C).
-
Gently place the rat on the hot plate and immediately start a timer.
-
Observe the rat for nociceptive responses, such as licking a hind paw or jumping. The time until the first clear nociceptive response is the latency.
-
A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.
-
Drug Administration and Testing: Follow the same procedure for drug administration and post-drug latency measurement as described for the tail-flick test.
-
Assessing Tolerance: The development of tolerance is indicated by a decrease in the hot-plate latency in response to a standard dose of morphine over successive days.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in opioid tolerance and the experimental workflow for studying the effects of this compound.
Figure 1: Signaling pathways in opioid analgesia and NMDA receptor-mediated tolerance.
Figure 2: Experimental workflow for studying the effect of this compound on opioid tolerance.
Conclusion
This compound serves as a potent and selective tool for elucidating the role of NMDA receptors in the complex mechanisms of opioid tolerance. The protocols and data presented here provide a framework for researchers to design and execute experiments aimed at understanding and ultimately mitigating the development of tolerance to opioid analgesics. Careful adherence to these detailed methodologies will ensure the generation of robust and reproducible data, contributing to the development of novel therapeutic strategies for pain management.
References
Application Notes and Protocols for Utilizing LY 274614 to Isolate NMDA Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 274614 is a potent, selective, and orally active competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its high affinity for the glutamate binding site on the NMDA receptor complex makes it an invaluable pharmacological tool for isolating and studying NMDA receptor-dependent physiological and pathological processes. By competing with the endogenous agonist glutamate, this compound allows for the specific inhibition of NMDA receptor-mediated signaling, thereby enabling researchers to dissect its contribution to complex neuronal functions such as synaptic plasticity, excitotoxicity, and neurotransmission. These application notes provide detailed protocols and quantitative data to facilitate the effective use of this compound in both in vitro and in vivo experimental paradigms.
Mechanism of Action
This compound acts as a competitive antagonist at the glutamate binding site of the NMDA receptor.[1] Unlike non-competitive antagonists that block the ion channel, this compound reversibly binds to the agonist site, preventing glutamate from activating the receptor. This competitive mechanism allows for a nuanced investigation of NMDA receptor function, as the degree of inhibition can be modulated by the concentration of both the agonist and the antagonist.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key metrics for its binding affinity to the NMDA receptor.
| Parameter | Value | Radioligand | Tissue Preparation | Reference |
| IC₅₀ | 58.8 ± 10.3 nM | [³H]CGS19755 | Rat brain membranes | [1] |
Experimental Protocols
In Vitro Radioligand Binding Assay: Determining the Affinity of this compound
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the NMDA receptor using a radiolabeled competitive antagonist.
Materials:
-
Rat cortical membranes (prepared or commercially available)
-
This compound
-
Radiolabeled NMDA receptor antagonist (e.g., [³H]CGS19755)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: A high concentration of a non-radiolabeled NMDA receptor antagonist (e.g., 10 µM CGS19755)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Membrane Preparation: If not using commercially available membranes, prepare crude synaptic membranes from rat cerebral cortices.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of the non-specific binding control.
-
Test Compound: 25 µL of varying concentrations of this compound.
-
-
Add 50 µL of the radioligand at a concentration near its Kd to all wells.
-
Add 125 µL of the membrane preparation (typically 50-100 µg of protein) to each well.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Isolating NMDA Receptor-Mediated Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol details how to use this compound to demonstrate the NMDA receptor-dependence of Long-Term Potentiation (LTP), a cellular correlate of learning and memory.
Materials:
-
Adult rat or mouse
-
Dissection tools
-
Vibratome or tissue chopper
-
Artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂/5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2.5 CaCl₂, 1.3 MgSO₄.
-
Recovery chamber and recording chamber
-
Stimulating and recording electrodes
-
Electrophysiology rig (amplifier, digitizer, data acquisition software)
-
This compound stock solution
Procedure:
-
Hippocampal Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.[3]
-
Transfer slices to a recovery chamber with oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.[4]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 28-30°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[5]
-
-
Baseline Recording:
-
Deliver single baseline stimuli every 30 seconds at an intensity that elicits an fEPSP of 30-40% of the maximal response.
-
Record a stable baseline for at least 20-30 minutes.
-
-
LTP Induction and Application of this compound:
-
Control LTP: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, with a 20-second inter-train interval).[6] Continue recording for at least 60 minutes post-HFS to observe potentiation.
-
Isolating NMDA Receptor-Independent Component (if any): In a separate slice, after establishing a stable baseline, apply this compound (e.g., 10-20 µM) to the perfusing aCSF for 20-30 minutes prior to HFS.
-
Deliver the same HFS protocol in the presence of this compound.
-
Wash out the drug and continue recording. The blockade of LTP induction in the presence of this compound demonstrates its dependence on NMDA receptor activation.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the average baseline value.
-
Plot the normalized fEPSP slope over time to visualize the induction and maintenance of LTP.
-
Compare the magnitude of potentiation in the control condition versus the condition with this compound.
-
Visualizations
Caption: NMDA Receptor Activation and Competitive Antagonism by this compound.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. genes2cognition.org [genes2cognition.org]
- 4. Frontiers | Target cell-specific plasticity rules of NMDA receptor-mediated synaptic transmission in the hippocampus [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytokine Responses to LTP Induction in the Rat Hippocampus: A Comparison of In Vitro and In Vivo Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of LY274614
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studies involving LY274614, a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action
LY274614 exerts its effects by competitively inhibiting the binding of the excitatory neurotransmitter glutamate to the NMDA receptor. This action blocks the influx of calcium ions (Ca²⁺) through the receptor's ion channel, thereby attenuating excessive neuronal excitation. This mechanism of action makes LY274614 a valuable tool for investigating the roles of the NMDA receptor in various physiological and pathological processes, including epilepsy and excitotoxic neurodegeneration.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative data for LY274614.
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | Data not available in searched literature | - | Competitive NMDA receptor binding assay | Schoepp DD, et al. (1991) |
| In Vivo Dose | 3.0 mg/kg, i.p. | Rat | Reduction of ethanol consumption | Not specified |
| In Vivo Dose | 24 mg/kg/24h infusion (osmotic pump) or 6 mg/kg i.p. once daily | Mouse | Attenuation of morphine tolerance | Elliott K, et al. (1994)[3] |
Experimental Protocols
In Vitro: Competitive NMDA Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of LY274614 for the NMDA receptor.
Materials:
-
Rat brain cortices (source of NMDA receptors)
-
[³H]-CGP 39653 (radioligand)
-
LY274614
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
Homogenizer
-
Centrifuge
-
96-well filter plates
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain cortices in ice-cold binding buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh binding buffer and centrifuging again.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Binding buffer
-
A fixed concentration of [³H]-CGP 39653 (typically at or below its Kₑ value).
-
Increasing concentrations of LY274614 (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).
-
For total binding, add vehicle instead of LY274614.
-
For non-specific binding, add a high concentration of a known NMDA receptor antagonist (e.g., 10 µM unlabeled CGP 39653).
-
-
Add the prepared membrane suspension to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the LY274614 concentration.
-
Determine the IC₅₀ value (the concentration of LY274614 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
In Vitro: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons
This protocol assesses the functional antagonism of LY274614 on NMDA receptor-mediated currents in primary neuronal cultures.
Materials:
-
Primary neuronal culture (e.g., rat hippocampal or cortical neurons)
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
-
Internal solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 0.2 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2)
-
NMDA and glycine (agonists)
-
LY274614
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Cell Preparation:
-
Culture primary neurons on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
-
Patch-Clamp Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Under visual guidance (e.g., using DIC microscopy), approach a neuron with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the neuron at a holding potential of -70 mV.
-
-
Eliciting and Recording NMDA Currents:
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron to evoke an inward current.
-
Record the baseline NMDA-evoked current.
-
-
Application of LY274614:
-
Co-apply increasing concentrations of LY274614 with the NMDA/glycine solution.
-
Record the NMDA-evoked currents in the presence of each concentration of LY274614.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked currents at each LY274614 concentration.
-
Normalize the current amplitudes to the baseline response.
-
Plot the normalized current amplitude against the logarithm of the LY274614 concentration to generate a dose-response curve and determine the IC₅₀ for the functional inhibition of NMDA receptors.
-
In Vivo: Maximal Electroshock (MES) Seizure Model
This model is used to evaluate the anticonvulsant efficacy of LY274614 against generalized tonic-clonic seizures.[4][5][6]
Materials:
-
Mice or rats
-
Electroconvulsive shock device
-
Corneal electrodes
-
0.9% saline solution
-
LY274614
-
Vehicle control
Procedure:
-
Animal Preparation and Drug Administration:
-
Acclimatize the animals to the laboratory environment.
-
Administer LY274614 (at various doses, e.g., intraperitoneally) or vehicle to different groups of animals.
-
Allow sufficient time for the drug to reach its peak effect before inducing seizures.
-
-
Seizure Induction:
-
Apply a drop of saline to the animal's corneas to ensure good electrical contact.
-
Place the corneal electrodes on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose of LY274614.
-
Determine the median effective dose (ED₅₀) using a method such as probit analysis.
-
In Vivo: Neuroprotection Against Glutamate Excitotoxicity
This protocol assesses the ability of LY274614 to protect neurons from cell death induced by excessive glutamate receptor activation.[7][8][9]
Materials:
-
Primary neuronal culture or an animal model of excitotoxicity (e.g., intracerebral injection of a glutamate analog like kainic acid)
-
Glutamate or a glutamate analog
-
LY274614
-
Cell viability assays (e.g., MTT assay, LDH release assay) or histological stains (e.g., Fluoro-Jade)
Procedure (In Vitro Example):
-
Cell Culture and Treatment:
-
Culture primary neurons in a multi-well plate.
-
Pre-treat the neurons with various concentrations of LY274614 or vehicle for a specified period (e.g., 1 hour).
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) for a short duration (e.g., 15 minutes).
-
Wash the cells and replace the medium with fresh culture medium (which may or may not contain LY274614).
-
Incubate for 24 hours.
-
-
Assessment of Neuroprotection:
-
Measure cell viability using an MTT assay, which quantifies mitochondrial metabolic activity.
-
Alternatively, measure the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of cell membrane damage.
-
-
Data Analysis:
-
Compare the cell viability or LDH release in LY274614-treated groups to the vehicle-treated, glutamate-exposed group.
-
Determine the concentration of LY274614 that provides significant neuroprotection.
-
Visualizations
Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by LY274614.
Experimental Workflow
Caption: Workflow for the pharmacological characterization of LY274614.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. NEUROPROTECTION-BY-GLUTAMATE-RECEPTOR-ANTAGONISTS-AGAINST-SEIZURE-INDUCED-EXCITOTOXIC-CELL-DEATH-IN-THE-AGING-BRAIN [aesnet.org]
- 8. innoprot.com [innoprot.com]
- 9. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LY274614 (LY235959) in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY274614 is a racemic mixture, with the active enantiomer being LY235959. This compound is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a ligand-gated ion channel, is pivotal in synaptic plasticity, learning, and memory. Its overactivation, however, can lead to excitotoxicity, a pathological process implicated in various neurodegenerative and neurological disorders. While the clinical development of LY274614 for indications such as epilepsy and Alzheimer's disease was discontinued, its active isomer, LY235959, remains a valuable tool in preclinical research for investigating the role of the NMDA receptor in diverse physiological and pathological processes.
These application notes provide an overview of the preclinical use of LY235959, including recommended dosage ranges for in vivo studies, concentrations for in vitro assays, and detailed experimental protocols.
Data Presentation
In Vivo Dosage Summary
The following table summarizes reported dosages of LY235959 in rodent models. Dosages for LY274614 can be adjusted based on the fact that LY235959 is the active isomer.
| Animal Model | Administration Route | Dosage Range | Experimental Context | Reference |
| Rat | Subcutaneous (s.c.) | 1, 3, 10 mg/kg | Modulation of morphine tolerance | [1] |
| Rat | Intracerebroventricular (i.c.v.) | 0.03 - 0.3 µg | Cocaine self-administration | |
| Mouse | Not Specified | Not Specified | Enhancement of morphine analgesia |
In Vitro Concentration Summary
The following table provides a general concentration range for NMDA receptor antagonists in cell-based assays, as specific data for LY235959 is limited. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type and experimental conditions.
| Assay Type | Cell Line | Concentration Range | Endpoint | Reference |
| Cell Viability Assay | SH-SY5Y, hADMSCs | Up to 100 µM | Cytotoxicity (MTT Assay) | [2] |
| Cell Viability Assay | SUM149PT, SUM190PT | 12.5 - 800 µM | Cell Viability (alamarBlue) | [3] |
| Neuroprotection Assay | SH-SY5Y | 100 µM | Cell Recovery from 6-OHDA | [2] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the NMDA receptor and the point of intervention for a competitive antagonist like LY235959.
Caption: NMDA receptor signaling and antagonism.
Experimental Workflow: In Vivo Behavioral Assessment
The following diagram outlines a typical workflow for an in vivo study investigating the effects of LY235959 on animal behavior.
Caption: Workflow for in vivo behavioral studies.
Experimental Protocols
In Vivo Study: Warm-Water Tail-Withdrawal Assay in Rats
This protocol is adapted from studies assessing nociception and opioid tolerance.[1]
1. Materials:
-
LY235959
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-350 g)
-
Rodent restrainer
-
Stopwatch
2. Drug Preparation:
-
Dissolve LY235959 in sterile saline to the desired concentration (e.g., 1, 3, or 10 mg/mL for doses of 1, 3, and 10 mg/kg, respectively, assuming an injection volume of 1 mL/kg).
-
Prepare fresh on the day of the experiment.
3. Procedure:
-
Acclimation: Acclimate rats to the laboratory environment and handling for at least 3-5 days prior to the experiment. Acclimate them to the restrainer to minimize stress.
-
Baseline Latency: Gently place the rat in the restrainer. Immerse the distal 3-5 cm of the tail into the warm water bath.
-
Start the stopwatch immediately upon immersion.
-
Stop the stopwatch as soon as the rat flicks or withdraws its tail. This is the tail-withdrawal latency.
-
To prevent tissue damage, a cut-off time of 10-15 seconds should be implemented.[4] If the rat does not respond within this time, remove the tail and record the latency as the cut-off time.
-
Perform 2-3 baseline measurements with an inter-trial interval of at least 5-10 minutes.
-
Drug Administration: Administer LY235959 or vehicle via subcutaneous injection at the desired dose.
-
Post-Drug Latency: At a predetermined time after injection (e.g., 15-30 minutes), repeat the tail-withdrawal latency measurement.
-
Continue to measure the latency at various time points to establish a time-course of the drug's effect.
4. Data Analysis:
-
Calculate the mean baseline latency for each animal.
-
Express the post-drug latencies as a percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
In Vivo Study: Cocaine Self-Administration in Rats
This protocol provides a framework for investigating the effect of LY235959 on cocaine-seeking behavior.
1. Materials:
-
LY235959
-
Cocaine hydrochloride
-
Sterile saline
-
Male Wistar or Sprague-Dawley rats with indwelling intravenous catheters
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump.[7]
2. Drug Preparation:
-
Cocaine: Dissolve cocaine hydrochloride in sterile saline to a concentration of 0.75 mg/kg/0.1 mL.[7] Prepare fresh daily.
-
LY235959: Prepare as described in the previous protocol for subcutaneous injection or dissolve in artificial cerebrospinal fluid for intracerebroventricular infusion.
3. Procedure:
-
Catheter Implantation: Surgically implant intravenous catheters into the jugular vein of the rats. Allow for a recovery period of 5-7 days.
-
Acquisition of Self-Administration: Train rats to self-administer cocaine by pressing the "active" lever. Each press results in an intravenous infusion of cocaine (e.g., 0.75 mg/kg) paired with a cue (e.g., stimulus light). The "inactive" lever has no programmed consequences. Training sessions are typically 2-3 hours daily for 10-14 days.[7][8]
-
Extinction and Reinstatement: Following stable self-administration, the cocaine is withheld (extinction phase), and lever presses no longer result in infusions. Once responding decreases to a low level, reinstatement of cocaine-seeking behavior can be triggered by a priming injection of cocaine, a cocaine-associated cue, or a stressor.
-
LY235959 Administration: Administer LY235959 (subcutaneously or intracerebroventricularly) prior to the reinstatement session to assess its effect on drug-seeking behavior.
-
Data Collection: Record the number of active and inactive lever presses throughout all phases of the experiment.
4. Data Analysis:
-
Compare the number of active lever presses during the reinstatement session between the LY235959-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro Study: Cell Viability (MTT) Assay
This protocol can be used to assess the potential cytotoxicity of LY235959 on a neuronal cell line (e.g., SH-SY5Y).[2]
1. Materials:
-
LY235959
-
SH-SY5Y cells (or other relevant cell line)
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
2. Drug Preparation:
-
Prepare a stock solution of LY235959 in an appropriate solvent (e.g., sterile water or DMSO).
-
Prepare serial dilutions of LY235959 in culture medium to achieve the desired final concentrations.
3. Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Remove the old medium and replace it with fresh medium containing various concentrations of LY235959. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the LY235959 concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
These protocols provide a starting point for the preclinical investigation of LY274614 and its active isomer, LY235959. Researchers should optimize these protocols for their specific experimental needs and adhere to all relevant animal care and use guidelines.
References
- 1. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological inhibition of NMDA receptors reduces migration and viability in triple-negative inflammatory breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot Water Tail Immersion Test [protocols.io]
- 5. Optimal interval for hot water immersion tail-flick test in rats | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 6. ajrconline.org [ajrconline.org]
- 7. A Protocol for Measuring Cue Reactivity in a Rat Model of Cocaine Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
LY 274614 solubility and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the experimental use of LY 274614, a competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule belonging to the isoquinoline class of compounds. It functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the ionotropic glutamate receptors. By blocking the NMDA receptor, this compound inhibits the excitatory neurotransmission mediated by glutamate.
Q2: What are the potential therapeutic applications of this compound?
As a glutamate receptor antagonist, this compound has been investigated for its potential in treating neurological and psychiatric disorders characterized by excessive glutamate activity. These include conditions such as epilepsy, neurodegenerative diseases, and neuropathic pain.
Solubility and Vehicle Preparation
Solubility Profile
Quantitative solubility data for this compound in specific solvents is not extensively published. However, based on the general characteristics of isoquinoline derivatives, a qualitative solubility profile can be inferred.
| Solvent Type | General Solubility | Recommended Solvents |
| Aqueous Buffers | Low to sparingly soluble | Solubility is expected to be pH-dependent. Acidic buffers may improve solubility. |
| Polar Organic Solvents | Generally soluble | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Ethanol |
| Non-Polar Organic Solvents | Generally soluble | Chloroform, Dichloromethane (DCM) |
| Ethers | Generally soluble | Diethyl ether |
Troubleshooting Solubility Issues:
-
Precipitation in Aqueous Solutions: If precipitation occurs when preparing aqueous dilutions from an organic stock, consider the following:
-
Decrease the final aqueous concentration.
-
Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution. However, be mindful of the solvent's tolerance in your specific experimental model.
-
Adjust the pH of the aqueous buffer.
-
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound.
-
Warming: Gentle warming (e.g., to 37°C) may improve solubility, but ensure the compound's stability at elevated temperatures.
Vehicle Preparation Protocols
The choice of vehicle is critical for ensuring the bioavailability and stability of this compound in both in vitro and in vivo experiments.
For In Vitro Experiments (e.g., cell-based assays):
Protocol 1: DMSO Stock and Dilution
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM). Ensure the compound is fully dissolved. Store the stock solution at -20°C or -80°C.
-
Working Solution Preparation: On the day of the experiment, thaw the stock solution and dilute it to the final desired concentration in your cell culture medium or assay buffer.
-
Important: The final concentration of DMSO in the assay should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity. A vehicle control (medium/buffer with the same final DMSO concentration) must be included in all experiments.
-
Workflow for In Vitro Vehicle Preparation
For In Vivo Experiments (e.g., rodent models):
The choice of an in vivo vehicle depends on the route of administration (e.g., oral, intraperitoneal, intravenous).
Protocol 2: Suspension for Oral (PO) or Intraperitoneal (IP) Administration
This protocol is suitable for compounds with low aqueous solubility.
-
Vehicle Components:
-
Saline (0.9% NaCl)
-
A suspending agent (e.g., 0.5% - 1% Carboxymethylcellulose (CMC) or Hydroxypropyl methylcellulose (HPMC))
-
A surfactant (e.g., 0.1% - 0.5% Tween® 80 or Polysorbate 80)
-
-
Preparation:
-
Prepare the vehicle by first dissolving the surfactant in saline.
-
Slowly add the suspending agent while stirring to avoid clumping. Continue stirring until a homogenous suspension is formed.
-
Weigh the required amount of this compound.
-
Triturate the powder with a small amount of the prepared vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or vortexing to achieve a uniform suspension.
-
Administer the suspension shortly after preparation to ensure homogeneity.
-
Troubleshooting In Vivo Formulations:
-
Poor Suspension: If the compound does not suspend well, try increasing the concentration of the suspending agent or surfactant. Sonication can also help to reduce particle size and improve suspension.
-
Syringeability Issues: If the formulation is too viscous to be drawn into a syringe, decrease the concentration of the suspending agent.
-
Irritation at Injection Site: For IP injections, ensure the pH of the final formulation is close to physiological pH (7.2-7.4). The use of a co-solvent like PEG 400 or Solutol® HS 15 may improve solubility and reduce irritation, but their concentrations must be carefully optimized and tested for tolerability.
Mechanism of Action: Glutamate Receptor Signaling Pathway
This compound acts on the glutamatergic synapse. The following diagram illustrates the signaling pathway affected by NMDA receptor antagonists.
Technical Support Center: Overcoming In Vivo Delivery Challenges of LY274614
Welcome to the Technical Support Center for LY274614. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo delivery of the NMDA receptor antagonist, LY274614. Due to the limited publicly available data on this specific compound, this guide also provides broader strategies applicable to similar small molecule neuroprotective agents.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its mechanism of action?
A1: LY274614 is a small molecule belonging to the isoquinoline class of compounds. It functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. By blocking the action of the excitatory neurotransmitter glutamate at the NMDA receptor, LY274614 is investigated for its potential neuroprotective effects in various central nervous system (CNS) disorders.
Q2: What are the primary anticipated challenges in the in vivo delivery of LY274614?
A2: As with many small molecule CNS drug candidates, the primary challenges for LY274614 are expected to be:
-
Poor Aqueous Solubility: Many small molecules, particularly those with aromatic structures like isoquinolines, exhibit low solubility in aqueous solutions, which can limit their dissolution in the gastrointestinal tract and subsequent absorption.[1]
-
Low Permeability across the Blood-Brain Barrier (BBB): The BBB is a highly selective barrier that protects the brain.[2][3] Small molecules must possess specific physicochemical properties to effectively cross it.[2][3]
-
First-Pass Metabolism: After oral administration, the drug may be extensively metabolized in the liver before reaching systemic circulation, reducing its bioavailability.[1]
-
Efflux by Transporters: P-glycoprotein and other efflux transporters at the BBB can actively pump the drug out of the brain, limiting its concentration at the target site.[4][5]
Q3: What are some initial steps to consider when formulating LY274614 for in vivo studies?
A3: A stepwise approach is recommended. Start with simple formulations and progress to more complex ones as needed. Initial steps include:
-
Salt Formation: If LY274614 is a free base or acid, forming a pharmaceutically acceptable salt can significantly improve its solubility and dissolution rate.
-
pH Adjustment: The solubility of ionizable compounds like LY274614 can often be enhanced by adjusting the pH of the formulation vehicle.
-
Co-solvents: The use of co-solvents such as polyethylene glycol (PEG), propylene glycol, or ethanol in the formulation can increase the solubility of hydrophobic compounds.
Troubleshooting Guide
Issue 1: Poor Oral Bioavailability
Symptom: Low or undetectable plasma concentrations of LY274614 after oral administration.
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Aqueous Solubility | 1. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area for dissolution. 2. Amorphous Solid Dispersions (ASDs): Formulate LY274614 with a polymer to create a higher-energy amorphous form with improved solubility. 3. Lipid-Based Formulations: Incorporate LY274614 into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS). | Increasing the dissolution rate and apparent solubility in the gastrointestinal fluids is a key strategy to enhance absorption.[1][6] |
| Low Intestinal Permeability | 1. Permeation Enhancers: Include excipients that can transiently and safely increase the permeability of the intestinal epithelium. 2. Structural Modification (if feasible): Medicinal chemistry efforts to modify the structure of LY274614 could improve its permeability. | Some compounds have inherently low permeability that needs to be addressed to improve absorption.[7] |
| High First-Pass Metabolism | 1. Route of Administration: Consider alternative routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection to bypass the liver initially. 2. Metabolic Inhibitors (for research purposes): Co-administration with known inhibitors of relevant metabolic enzymes can help identify the extent of first-pass metabolism. | Bypassing the liver can significantly increase the amount of active drug reaching systemic circulation. |
Issue 2: Inconsistent or Low Brain Penetration
Symptom: Low or variable concentrations of LY274614 in the brain tissue or cerebrospinal fluid (CSF) despite adequate plasma levels.
| Possible Cause | Troubleshooting Step | Rationale |
| Limited BBB Permeability | 1. Lipidization: Chemical modification to increase the lipophilicity of LY274614 can enhance passive diffusion across the BBB.[5] 2. Nanoparticle Encapsulation: Formulating LY274614 in nanoparticles (e.g., liposomes, polymeric nanoparticles) can facilitate transport across the BBB. | The physicochemical properties of a drug are critical for its ability to cross the blood-brain barrier.[2][3] |
| Active Efflux by Transporters | 1. Co-administration with Efflux Inhibitors: In preclinical studies, co-dosing with a P-glycoprotein inhibitor (e.g., verapamil) can confirm if LY274614 is a substrate. 2. Formulation with Surfactants: Certain surfactants used in formulations can inhibit efflux transporters. | Efflux transporters can significantly reduce the brain concentration of a drug, and inhibiting them can improve efficacy.[4][5] |
Illustrative Data Tables
Table 1: Hypothetical Physicochemical Properties of LY274614
| Parameter | Value | Implication for In Vivo Delivery |
| Molecular Weight | ~300-400 g/mol | Favorable for crossing the BBB.[3] |
| Calculated logP | 3.5 - 4.5 | High lipophilicity, may lead to poor aqueous solubility but good membrane permeability. |
| Aqueous Solubility (pH 7.4) | < 10 µg/mL | Low solubility is a likely contributor to poor oral bioavailability.[8] |
| pKa | (Predicted) 8.0 - 9.0 | Basic nature suggests pH-dependent solubility. |
Table 2: Example of Formulation Approaches and Expected Outcomes
| Formulation Strategy | Vehicle/Excipients | Expected Improvement |
| Aqueous Solution (pH adjusted) | pH 4.0 buffer with 10% Solutol HS 15 | Increased solubility for parenteral administration. |
| Suspension for Oral Gavage | 0.5% Methylcellulose, 0.1% Tween 80 | Improved dosing accuracy for insoluble compounds. |
| Lipid-Based Formulation (SEDDS) | Capryol 90, Cremophor EL, Transcutol HP | Enhanced oral absorption through improved solubilization in the gut. |
| Polymeric Nanoparticles | PLGA, Poloxamer 188 | Potential for enhanced BBB penetration. |
Experimental Protocols
Protocol 1: Assessment of Aqueous Solubility
-
Objective: To determine the equilibrium solubility of LY274614 in various aqueous media.
-
Materials: LY274614 powder, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (SGF), simulated intestinal fluid (SIF), various buffers of different pH.
-
Methodology:
-
Add an excess amount of LY274614 to a known volume of each medium in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of LY274614 in the filtrate using a validated analytical method (e.g., HPLC-UV).
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the plasma and brain concentration-time profiles of LY274614 following administration of different formulations.
-
Materials: LY274614 formulations, appropriate animal models (e.g., male Sprague-Dawley rats), cannulas for blood collection, analytical standards.
-
Methodology:
-
Acclimatize animals and fast them overnight before oral dosing.
-
Administer the LY274614 formulation via the desired route (e.g., oral gavage, i.v. injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
At the end of the study, euthanize the animals and collect the brains.
-
Process the blood to obtain plasma and homogenize the brain tissue.
-
Extract LY274614 from plasma and brain homogenates.
-
Analyze the samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, brain-to-plasma ratio) using appropriate software.
-
Visualizations
Caption: Mechanism of action of LY274614 as an NMDA receptor antagonist.
Caption: A typical experimental workflow for developing and testing an in vivo formulation.
Caption: Key factors influencing the in vivo delivery of CNS drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Pathways for small molecule delivery to the central nervous system across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Blood-Brain Barrier: Bottleneck in Brain Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quotientsciences.com [quotientsciences.com]
- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental solubility profiling of marketed CNS drugs, exploring solubility limit of CNS discovery candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LY274614 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the competitive NM-DA receptor antagonist, LY274614, in animal models. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Disclaimer: Publicly available, peer-reviewed literature contains limited specific quantitative data on the side effects of LY274614. The information presented here is based on the known pharmacology of competitive NMDA receptor antagonists and general principles of preclinical safety assessment.
Troubleshooting Guide
This guide addresses common issues that may arise during in-vivo experiments with LY274614.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Behavioral Changes (e.g., hyperlocomotion, stereotypy, ataxia) | These are known class effects of NMDA receptor antagonists, reflecting altered glutamatergic neurotransmission in the central nervous system (CNS). | 1. Dose-Response Assessment: Conduct a dose-response study to identify the minimal effective dose and a potential therapeutic window with fewer behavioral side effects. 2. Acclimatization: Ensure animals are adequately acclimatized to the experimental environment to minimize stress-induced behavioral changes. 3. Control Groups: Include appropriate vehicle and positive control groups (e.g., with a well-characterized NMDA antagonist like PCP or ketamine) to contextualize the observed effects. |
| Seizures or Convulsions | High doses of NMDA receptor antagonists can lead to excitotoxicity in certain brain regions, potentially lowering the seizure threshold. | 1. Dose Reduction: Immediately lower the dose or cease administration if seizures are observed. 2. EEG Monitoring: For studies where CNS effects are a primary focus, consider electroencephalogram (EEG) monitoring to detect sub-clinical seizure activity. 3. Consult a Veterinarian: Ensure appropriate supportive care is available for any animals experiencing seizures. |
| Cardiovascular Instability (e.g., changes in blood pressure, heart rate) | NMDA receptors are present in the cardiovascular system, and their modulation can lead to hemodynamic changes. | 1. Cardiovascular Monitoring: For studies involving higher doses or prolonged administration, consider continuous cardiovascular monitoring using telemetry.[1][2][3] 2. Baseline Measurements: Establish stable baseline cardiovascular parameters before drug administration to accurately assess treatment effects. 3. Step-wise Dosing: Employ a dose-escalation protocol to identify the threshold for cardiovascular side effects. |
| Lack of Efficacy at Previously Reported Doses | Differences in animal strain, age, sex, or experimental conditions can influence drug response. | 1. Verify Compound Integrity: Ensure the purity and stability of the LY274614 compound. 2. Review Experimental Protocol: Scrutinize the administration route, vehicle, and timing of assessments to ensure consistency with previous studies. 3. Pilot Study: Conduct a small-scale pilot study to re-establish the effective dose range in your specific animal model and experimental setup. |
Frequently Asked Questions (FAQs)
Q1: What are the expected behavioral side effects of LY274614 in rodent models?
A1: As a competitive NMDA receptor antagonist, LY274614 is expected to produce behavioral effects consistent with this drug class. These may include dose-dependent increases in locomotor activity (hyperlocomotion), repetitive, stereotyped behaviors (e.g., sniffing, circling), and motor incoordination (ataxia). At higher doses, more severe effects such as psychosis-like behaviors may be observed.
Q2: Are there any known cardiovascular side effects of LY274614 in animal models?
A2: While specific data for LY274614 is limited, NMDA receptor antagonists as a class can influence the cardiovascular system. Potential effects could include changes in blood pressure and heart rate. It is recommended to monitor these parameters, especially in studies using higher doses or in non-rodent species. Telemetry is the gold standard for such assessments in conscious, freely moving animals.[1][2]
Q3: What is the mechanism of action of LY274614 that leads to these side effects?
A3: LY274614 is a competitive antagonist at the NMDA receptor. It competes with the endogenous co-agonist glycine at its binding site on the GluN1 subunit of the NMDA receptor. By blocking the activation of the NMDA receptor, LY274614 inhibits the influx of calcium ions into the neuron, thereby modulating excitatory neurotransmission. The observed side effects are a direct consequence of this widespread modulation of glutamatergic signaling in the brain and other tissues.
Q4: How can I minimize the behavioral side effects of LY274614 in my experiments?
A4: To minimize behavioral side effects, it is crucial to perform a careful dose-response study to find the lowest dose that achieves the desired therapeutic effect with an acceptable side effect profile. Additionally, ensuring proper animal acclimatization and handling can reduce stress, which might otherwise exacerbate behavioral responses.
Q5: Are there any specific safety precautions I should take when handling LY274614?
A5: Standard laboratory safety procedures should be followed when handling any chemical compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Refer to the Material Safety Data Sheet (MSDS) for LY274614 for specific handling and disposal instructions.
Experimental Protocols
1. Assessment of Central Nervous System (CNS) Side Effects: Functional Observational Battery (FOB) in Rats
-
Objective: To assess the overall behavioral and neurological effects of LY274614.
-
Animals: Male and female Sprague-Dawley rats.
-
Procedure:
-
Animals are acclimatized to the testing room for at least 60 minutes before the experiment.
-
A baseline FOB is performed on each animal, including observations of posture, gait, grooming, and reactivity to stimuli.
-
Animals are administered LY274614 or vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
FOB assessments are repeated at multiple time points post-dosing (e.g., 30, 60, 120, and 240 minutes) to capture the time course of any effects.
-
Observations are scored by a trained observer blinded to the treatment groups.
-
2. Evaluation of Locomotor Activity in Mice
-
Objective: To quantify the effect of LY274614 on spontaneous locomotor activity.
-
Animals: Male C57BL/6 mice.
-
Apparatus: Automated activity monitoring chambers equipped with infrared beams.
-
Procedure:
-
Mice are individually placed in the activity chambers and allowed to habituate for a 30-minute period.
-
Following habituation, animals are removed, administered LY274614 or vehicle, and immediately returned to the chambers.
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded continuously for a specified duration (e.g., 60-120 minutes).
-
Data is analyzed in time bins to assess the onset and duration of any drug-induced changes in activity.
-
3. Cardiovascular Safety Assessment in Conscious Telemetered Dogs
-
Objective: To evaluate the effects of LY274614 on cardiovascular parameters.
-
Animals: Male and female beagle dogs surgically implanted with telemetry transmitters.
-
Procedure:
-
Dogs are housed in a quiet, controlled environment, and baseline cardiovascular data (ECG, blood pressure, heart rate) are recorded continuously.
-
On the day of the study, LY274614 or vehicle is administered.
-
Cardiovascular parameters are continuously monitored for at least 24 hours post-dose.
-
Data are analyzed for changes from baseline in key parameters such as heart rate, arterial pressure, and ECG intervals (e.g., QT, PR, QRS).
-
Visualizations
Caption: NMDA Receptor Antagonism by LY274614.
Caption: Preclinical Safety Assessment Workflow.
References
- 1. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardiovascular Safety Pharmacology Studies [vivotecnia.com]
- 3. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
Technical Support Center: Interpreting Behavioral Effects of LY 274614
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the behavioral effects of LY 274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive antagonist of the NMDA receptor, a subtype of the ionotropic glutamate receptor. It specifically competes with the endogenous agonist glutamate at its binding site on the GluN2 subunit of the receptor. This competitive antagonism prevents the influx of calcium and sodium ions, thereby inhibiting the excitatory neurotransmission mediated by the NMDA receptor.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: As an NMDA receptor antagonist, this compound can induce a range of behavioral effects, including alterations in locomotor activity, anticonvulsant effects, and potential impacts on learning and memory. The specific effects and their magnitude are dose-dependent.
Q3: How should I dissolve and administer this compound for in vivo studies?
A3: For in vivo administration, this compound, an isoquinoline derivative, may have limited aqueous solubility. A common approach is to first dissolve the compound in a minimal amount of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a physiological vehicle like saline (0.9% NaCl) or phosphate-buffered saline (PBS). It is crucial to ensure the final concentration of the organic solvent is low (typically <1-5%) to avoid vehicle-induced behavioral effects. Always include a vehicle control group in your experimental design.[1][2][3]
Q4: What are the potential side effects or off-target effects to be aware of when using this compound?
A4: NMDA receptor antagonists as a class can have side effects that may confound behavioral interpretations. These can include motor impairments (ataxia), stereotyped behaviors, and at higher doses, potential psychotomimetic-like effects.[4][5] It is essential to conduct thorough dose-response studies to identify a therapeutic window that minimizes these confounding factors.
Troubleshooting Guide
Issue 1: High variability in behavioral data between subjects.
-
Possible Cause: Inconsistent drug administration, stress levels in animals, or environmental factors.
-
Troubleshooting Steps:
-
Ensure precise and consistent administration techniques (e.g., intraperitoneal, oral gavage).
-
Acclimate animals to the testing environment for a sufficient period before the experiment to reduce stress-induced variability.[6]
-
Standardize all experimental conditions, including lighting, noise levels, and handling procedures.
-
Issue 2: No observable behavioral effect at the tested doses.
-
Possible Cause: Insufficient dosage, poor bioavailability, or issues with the drug solution.
-
Troubleshooting Steps:
-
Conduct a dose-response study to determine the effective dose range for your specific behavioral paradigm.
-
Verify the solubility and stability of your this compound solution. Prepare fresh solutions for each experiment if possible.
-
Consider the route of administration and its impact on bioavailability. Intraperitoneal or subcutaneous injections often provide more reliable absorption than oral administration.
-
Issue 3: Animals exhibit significant motor impairment, confounding the interpretation of cognitive or other non-motor behavioral tests.
-
Possible Cause: The administered dose of this compound is too high, leading to ataxia or general sedation.
-
Troubleshooting Steps:
-
Perform a preliminary motor function assessment (e.g., rotarod test) at various doses to identify a concentration that does not produce significant motor deficits.
-
Lower the dose of this compound for your primary behavioral experiment to a level that is behaviorally active but does not cause overt motor impairment.
-
Always include a motor activity assessment (e.g., open field test) as a control measure in your experimental design to account for any drug-induced changes in locomotion.
-
Data Presentation: Quantitative Behavioral Effects
The following tables summarize the expected quantitative effects of competitive NMDA receptor antagonists like this compound on various behavioral paradigms. Specific dose-response data for this compound is limited in publicly available literature; therefore, representative data and qualitative effects are presented.
Table 1: Effects on Locomotor Activity (Open Field Test)
| Parameter | Expected Effect of this compound (Qualitative) | Representative Quantitative Data (Other NMDA Antagonists) |
| Total Distance Traveled | Biphasic: Low doses may increase activity, while high doses may decrease it. | Dose-dependent increase or decrease in total distance (e.g., cm traveled).[7][8][9] |
| Time in Center Zone | Variable; may increase or decrease depending on the anxiolytic/anxiogenic properties at a given dose. | Percentage of time spent in the center of the arena.[6][10][11] |
| Rearing Frequency | Typically decreased at higher, motor-impairing doses. | Reduction in the number of vertical rears.[7] |
Table 2: Effects on Motor Coordination (Rotarod Test)
| Parameter | Expected Effect of this compound (Qualitative) | Representative Quantitative Data (Other NMDA Antagonists) |
| Latency to Fall | Dose-dependent decrease, indicating motor impairment. | Reduced time (in seconds) that the animal remains on the rotating rod.[12][13][14] |
| Revolutions per Minute (RPM) at Fall | Dose-dependent decrease in an accelerating rotarod paradigm. | Lower RPM achieved before falling.[12][14] |
Table 3: Anticonvulsant Effects (Maximal Electroshock [MES] & Pentylenetetrazol [PTZ] Models)
| Seizure Model | Parameter Measured | Expected Effect of this compound (Qualitative) | Representative Quantitative Data (ED50) |
| MES | Presence/Absence of Tonic Hindlimb Extension | Protection against tonic hindlimb extension. | ED50 values in mg/kg.[15][16][17] |
| PTZ | Latency to and incidence of clonic/tonic seizures | Increased latency to seizures and reduced incidence. | ED50 values in mg/kg.[18] |
Experimental Protocols
1. Open Field Test for Locomotor Activity
-
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with high walls to prevent escape, typically equipped with automated infrared beams or a video tracking system.
-
Procedure:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle at the predetermined time before the test.
-
Gently place the animal in the center of the open field arena.
-
Record activity for a set duration (e.g., 10-30 minutes).
-
Clean the arena thoroughly between each animal to remove olfactory cues.
-
-
Data Analysis: Quantify parameters such as total distance traveled, velocity, time spent in the center versus peripheral zones, and rearing frequency.
2. Rotarod Test for Motor Coordination
-
Objective: To evaluate motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Train the animals on the rotarod for a few days prior to the experiment to establish a stable baseline performance.
-
On the test day, administer this compound or vehicle.
-
Place the animal on the rotating rod at a constant or accelerating speed.
-
Record the latency to fall from the rod.
-
Conduct multiple trials with adequate rest intervals.
-
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle control groups.
Mandatory Visualizations
Caption: NMDA Receptor Signaling and Antagonism by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose response effects of lithium chloride on conditioned place aversions and locomotor activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Age-dependent effects of 6-hydroxydopamine on locomotor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dose-Dependent Cognitive Decline, Anxiety, and Locomotor Impairments Induced by Doxorubicin: Evidence from an Animal Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A detailed ethological analysis of the mouse open field test: effects of diazepam, chlordiazepoxide and an extremely low frequency pulsed magnetic field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Calibration of rotational acceleration for the rotarod test of rodent motor coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticonvulsant Activity of 2,4(1H)-Diarylimidazoles in Mice and Rats Acute Seizure Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anticonvulsant and acute neurotoxic effects of imperatorin, osthole and valproate in the maximal electroshock seizure and chimney tests in mice: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation of the Anticonvulsant and Anxiolytic Potentials of Methyl Jasmonate in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LY274614 Concentration for In Vitro Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of LY274614, a competitive N-Methyl-D-Aspartate (NMDA) receptor antagonist, in in vitro assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its mechanism of action?
A1: LY274614 is a potent and selective competitive antagonist of the NMDA receptor.[1] It acts by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and inhibiting ion channel activation.[2]
Q2: What is the recommended starting concentration range for LY274614 in in vitro assays?
A2: Based on its reported IC50 value of approximately 58.8 nM for displacing NMDA receptor binding, a good starting point for cell-based functional assays would be in the range of 10 nM to 1 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve and store LY274614?
A3: LY274614, like many small organic molecules, is often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the DMSO stock can be diluted into your aqueous assay buffer or cell culture medium.
Q4: What is the maximum recommended final DMSO concentration in cell-based assays?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced cytotoxicity. A final DMSO concentration of 0.1% is generally considered safe for most cell lines, while some may tolerate up to 0.5%.[3][4] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure cells are in a single-cell suspension before seeding. Use calibrated pipettes and consider using a multichannel pipette for additions. To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile water or media. |
| Low or no response to NMDA receptor activation (in the absence of LY274614) | Poor cell health, low NMDA receptor expression, or issues with agonist solutions. | Ensure cells are healthy and within a low passage number. Verify the expression of NMDA receptors in your cell line. Prepare fresh agonist (NMDA and co-agonist like glycine or D-serine) solutions for each experiment. |
| Precipitation of LY274614 in aqueous buffer or media | The concentration of LY274614 exceeds its aqueous solubility. | Ensure the final concentration of LY274614 is within its solubility limit in your assay buffer. When diluting the DMSO stock, add it to the aqueous solution while vortexing or mixing to ensure rapid dispersion. Pre-warming the media to 37°C can also help.[5] |
| Observed cytotoxicity in LY274614 treated wells | The concentration of LY274614 is too high, or the final DMSO concentration is toxic to the cells. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of LY274614. Ensure the final DMSO concentration is below the toxic threshold for your specific cell line by running a vehicle control with varying DMSO concentrations. |
| Inconsistent IC50 values across experiments | Variability in assay conditions such as incubation time, temperature, or agonist concentration. | Standardize all assay parameters, including cell density, agonist and antagonist concentrations, incubation times, and temperature. |
Experimental Protocols
Key Experimental Parameters for LY274614 In Vitro Assays
| Parameter | Recommendation | Notes |
| Cell Lines | Cell lines endogenously expressing or engineered to express NMDA receptors (e.g., primary neurons, HEK293 or CHO cells transfected with NMDA receptor subunits). | The choice of cell line will depend on the specific research question. |
| LY274614 Stock Solution | 10 mM in 100% DMSO | Store in aliquots at -20°C or -80°C. |
| LY274614 Working Concentration | 10 nM - 1 µM (initial range for dose-response) | The optimal concentration should be determined experimentally. |
| Final DMSO Concentration | ≤ 0.1% (v/v) | Verify the tolerance of your specific cell line to DMSO. |
| Agonists | NMDA (e.g., 10-100 µM) and a co-agonist such as Glycine or D-serine (e.g., 1-10 µM). | Optimal agonist concentrations should be determined by performing a dose-response curve. |
| Assay Buffer | Physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) buffered to pH 7.4 with HEPES. | Ensure the buffer is compatible with your cells and detection method. |
| Incubation Time | Varies depending on the assay (e.g., 15-30 minutes for antagonist pre-incubation in a calcium flux assay). | Optimize incubation times for your specific experimental conditions. |
Protocol: In Vitro Calcium Flux Assay for NMDA Receptor Antagonism
This protocol outlines a general procedure for measuring the inhibitory effect of LY274614 on NMDA receptor-mediated calcium influx using a fluorescent calcium indicator.
Materials:
-
Cells expressing NMDA receptors
-
Black, clear-bottom 96-well or 384-well cell culture plates
-
LY274614
-
NMDA
-
Glycine or D-serine
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Cal-520 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluorescence plate reader with kinetic reading capabilities and appropriate filter sets.
Method:
-
Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a CO2 incubator.
-
Dye Loading:
-
Prepare the calcium indicator dye loading solution according to the manufacturer's instructions. Typically, this involves dissolving the dye in DMSO and then diluting it in the assay buffer. Pluronic F-127 is often included to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes, or as recommended by the dye manufacturer.
-
-
Compound Preparation:
-
Prepare serial dilutions of LY274614 in the assay buffer from your DMSO stock solution. Ensure the final DMSO concentration will be consistent across all wells.
-
Prepare the agonist solution containing NMDA and the co-agonist at a concentration that is 2X the final desired concentration.
-
-
Antagonist Incubation:
-
After dye loading, gently wash the cells once with the assay buffer.
-
Add the different concentrations of LY274614 (or vehicle control) to the respective wells.
-
Incubate the plate at room temperature or 37°C for 15-30 minutes.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity over time (kinetic read).
-
Establish a stable baseline reading for each well.
-
Using the instrument's injection system, add the 2X agonist solution to all wells.
-
Continue to record the fluorescence signal for a few minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the control wells (agonist only, no antagonist).
-
Plot the normalized response against the logarithm of the LY274614 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
References
Technical Support Center: LY 274614
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with LY 274614, an isoquinoline-based AMPA receptor antagonist.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
Symptoms: High variability in IC50 values, loss of compound activity over the course of the experiment, or inconsistent phenotypic observations.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Degradation in Aqueous Medium | This compound, like many small molecules, may be susceptible to hydrolysis or oxidation in aqueous cell culture media (pH ~7.4).Solution: Prepare fresh working solutions of this compound immediately before each experiment. Assess the stability of the compound in your specific cell culture medium over the experimental time course using HPLC or LC-MS.[1][2] |
| Adsorption to Plasticware | The compound may adsorb to the surfaces of cell culture plates or pipette tips, reducing its effective concentration.[2] Solution: Use low-binding plasticware. Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) may also help. |
| Cellular Metabolism | Cells may metabolize this compound into less active or inactive forms.Solution: Conduct a time-course experiment and analyze the concentration of the parent compound in the presence of cells to assess its metabolic stability.[1] |
| Precipitation in Media | The compound may precipitate out of the cell culture medium, especially at higher concentrations.Solution: Visually inspect for precipitates. If observed, consider using a lower concentration or adding a solubilizing agent that is compatible with your cell line. |
Issue 2: Precipitation of this compound in Solution
Symptoms: Formation of visible precipitate in stock solutions or upon dilution into aqueous buffers.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | Isoquinoline derivatives can have limited solubility in water.[3] Solution: For in vitro assays, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically <0.5%) to avoid cell toxicity.[4] Consider using a co-solvent system or formulating with solubilizing agents like cyclodextrins. |
| "Crashing Out" Upon Dilution | Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.[4] Solution: Add the stock solution to the aqueous buffer slowly while vortexing. Performing serial dilutions can also mitigate this issue.[1] |
| Incorrect pH | The solubility of weakly basic compounds like isoquinolines can be pH-dependent.[4][5] Solution: Determine the pH-solubility profile of this compound. Using a buffer with a pH that favors the ionized form of the molecule may improve solubility. |
| Stock Solution Instability | The compound may be degrading into a less soluble product over time, even in a stock solution.Solution: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Prepare fresh stock solutions regularly. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of isoquinoline derivatives and other small molecules. Ensure you are using anhydrous DMSO to prevent degradation from moisture, especially during storage.[1]
Q2: How should I store this compound solutions?
A2: For long-term storage, it is recommended to store stock solutions of this compound in tightly sealed vials at -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, dispense the stock solution into single-use aliquots. For short-term storage of working solutions, 4°C is generally acceptable, but stability should be verified for your specific experimental conditions.
Q3: My this compound solution has changed color. Is it still usable?
A3: A change in color can be an indication of compound degradation or oxidation. It is not recommended to use a solution that has changed color. Prepare a fresh solution and compare its performance to the discolored solution to confirm if degradation has occurred.
Q4: How can I assess the stability of this compound in my specific experimental buffer?
A4: You can perform a preliminary stability assessment by incubating a solution of this compound in your buffer at the experimental temperature. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Data Presentation
The following tables present hypothetical stability data for this compound to illustrate how such information would be displayed.
Table 1: Hypothetical Stability of this compound (10 µM) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 93.1 | 82.4 |
| 24 | 95.2 | 85.4 | 65.7 |
Table 2: Hypothetical Solubility of this compound in Different Solvents
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | ~10 |
| Water | <0.1 |
| PBS (pH 7.4) | ~0.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder in a chemical fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication may be used if necessary, but its impact on stability should be pre-validated.
-
Aliquoting: Dispense the stock solution into single-use, low-adsorption tubes.
-
Storage: Store the aliquots at -80°C.
Protocol 2: Assessing Aqueous Stability of this compound by HPLC
-
Preparation of Working Solution: Prepare a working solution of this compound at the desired concentration (e.g., 10 µM) in the aqueous buffer of interest.
-
Time Zero Sample: Immediately after preparation, take an aliquot (this will be your t=0 sample) and quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile.
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24 hours), collect additional aliquots and quench them as in step 2.
-
Analysis: Analyze all samples by a validated HPLC method to determine the concentration of intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
Mandatory Visualization
Caption: AMPA receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in solution.
References
Troubleshooting inconsistent results with LY 274614
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LY 274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments with this compound.
Question: I am seeing inconsistent results in my cell-based assays. What could be the cause?
Answer: Inconsistent results with this compound in cell-based assays can stem from several factors:
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration and thus, variable results.
-
Recommendation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. When preparing the final working concentration in your cell culture medium, ensure the final solvent concentration is low (typically <0.5%) to avoid toxicity. Perform a visual inspection for any precipitation after dilution.
-
-
Compound Stability: The stability of this compound in your experimental buffer or medium could be a factor. Degradation of the compound over the course of a long experiment will lead to a decrease in its effective concentration.
-
Recommendation: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Health and Density: The health and density of your cells can significantly impact the experimental outcome. Inconsistent cell passage numbers or plating densities can lead to variability.
-
Recommendation: Use cells within a consistent passage number range and ensure uniform cell seeding density across all wells and experiments.
-
-
Off-Target Effects: While this compound is selective for NMDA receptors, high concentrations may lead to off-target effects, contributing to inconsistent results.[1]
-
Recommendation: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
-
Question: My in vivo experiment is showing unexpected behavioral effects in the animal model. What should I consider?
Answer: Unexpected behavioral effects in animal models can be complex. Here are some potential causes:
-
Pharmacokinetics and Route of Administration: The bioavailability and metabolism of this compound can vary depending on the animal species and the route of administration (e.g., intraperitoneal, oral).[1] This can lead to different effective concentrations in the central nervous system.
-
Recommendation: Carefully consider the published literature for appropriate dosage and administration routes for your specific animal model and experimental question.
-
-
Neurotoxicity: Some NMDA receptor antagonists have been reported to cause neurotoxicity at higher doses.[2]
-
Recommendation: Review the literature for any reported neurotoxic effects of this compound or similar compounds in your model system. Consider including a control group to assess baseline neurotoxicity.
-
-
Interaction with Other Receptors: While highly selective, the possibility of interactions with other neurotransmitter systems at higher concentrations cannot be entirely ruled out and could contribute to unexpected behavioral phenotypes.[3]
-
Recommendation: If unexpected effects persist, consider control experiments to rule out the involvement of other major neurotransmitter systems.
-
Question: How should I prepare and store this compound stock solutions?
Answer: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Selection: Based on available data for similar compounds, DMSO is a recommended solvent for preparing a high-concentration stock solution.
-
Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to store stock solutions in glass vials with screw caps that have a Teflon disc to form a tight seal and prevent solvent evaporation.
-
Handling: Before use, allow the vial to warm to room temperature to prevent condensation of atmospheric water into the solvent. Keep the vial open for a minimal amount of time.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species/System | Reference |
| IC50 (NMDA Receptor Binding) | 58.8 ± 10.3 nM | Rat Brain Membranes | [1] |
| Selectivity | No appreciable affinity at AMPA or Kainate receptors up to 10,000 nM | Rat Brain Membranes | [1] |
| Effective in vivo Dose (i.p.) | 2.5 - 20 mg/kg | Rat | [1] |
| Effective in vivo Dose (s.c. infusion) | 24 mg/kg/24h | Mouse | [4] |
| Effective in vivo Dose (i.p., once daily) | 6 mg/kg | Mouse | [4] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials and store at -20°C or -80°C.
2. General Protocol for a Cell-Based Calcium Influx Assay
This protocol provides a general framework for assessing the antagonist activity of this compound on NMDA receptor-mediated calcium influx in cultured neurons.
-
Cell Plating: Plate cultured neurons (e.g., primary hippocampal or cortical neurons) onto 96-well black-walled, clear-bottom plates at an appropriate density. Allow the cells to adhere and mature for the desired period.
-
Fluorescent Calcium Indicator Loading:
-
Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Incubation:
-
Wash the cells gently with the physiological salt solution to remove excess dye.
-
Add the physiological salt solution containing various concentrations of this compound (and a vehicle control) to the respective wells.
-
Incubate for the desired pre-incubation time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
NMDA Receptor Activation and Signal Detection:
-
Prepare a solution of NMDA and its co-agonist glycine in the physiological salt solution at a concentration known to elicit a robust calcium response.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the NMDA/glycine solution to the wells to stimulate the NMDA receptors.
-
Continuously measure the fluorescence intensity over time to record the calcium influx.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: Signaling pathway of NMDA receptor activation and its inhibition by this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of LY274614
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the off-target effects of LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This resource offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers in obtaining specific and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of LY274614 and its known selectivity?
A1: LY274614 is a competitive antagonist of the NMDA receptor. It exerts its effects by binding to the glutamate recognition site on the NMDA receptor complex, thereby preventing the binding of the endogenous agonist glutamate and inhibiting receptor activation. Preclinical studies have demonstrated that LY274614 is highly selective for the NMDA receptor. Specifically, it has been shown to have no appreciable affinity for other ionotropic glutamate receptors, namely the AMPA and kainate receptors, at concentrations up to 10,000 nM[1].
Q2: What are the potential, though unconfirmed, off-target effects of a competitive NMDA receptor antagonist like LY274614?
A2: While LY274614 has shown high selectivity for the NMDA receptor over AMPA and kainate receptors, comprehensive public data on its interaction with a broader range of targets is limited. For any small molecule inhibitor, off-target effects can arise from interactions with other receptors, ion channels, enzymes, or transporters that share structural similarities with the intended target's binding site. For NMDA receptor antagonists, potential off-target considerations, though not specifically documented for LY274614, could theoretically include interactions with other neurotransmitter systems or ion channels. It is crucial to empirically determine the off-target profile in your experimental system.
Q3: How can I experimentally verify that the observed effects in my study are due to the on-target activity of LY274614?
A3: To confirm that the observed phenotype is a direct result of NMDA receptor antagonism by LY274614, several control experiments are recommended:
-
Rescue Experiments: Attempt to reverse the effects of LY274614 by adding an excess of the NMDA receptor agonist, glutamate or NMDA. If the effect is on-target, increasing the concentration of the agonist should overcome the competitive antagonism of LY274614.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the specific NMDA receptor subunit you hypothesize is the target. If the phenotype observed with LY274614 is absent in the knockdown/knockout cells, it provides strong evidence for on-target activity.
-
Inactive Control Compound: If available, use a structurally similar but inactive analog of LY274614 as a negative control. This helps to rule out effects related to the chemical scaffold of the molecule itself.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Toxicity or Altered Cell Morphology | The compound may be interacting with off-target proteins crucial for cell viability or cytoskeletal arrangement. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Assess cell viability using assays like MTT or trypan blue exclusion at various concentrations. 3. Compare the phenotype with that of other known NMDA receptor antagonists. |
| Inconsistent Results Across Different Cell Lines or Tissues | The expression levels of the intended NMDA receptor subunits or potential off-target proteins may vary between different biological systems. | 1. Quantify the expression levels of the target NMDA receptor subunits in the different cell lines/tissues using qPCR or Western blotting. 2. Consider that different NMDA receptor subunit compositions can have varying affinities for antagonists. |
| Phenotype Does Not Correlate with Known NMDA Receptor Function | The observed effect might be due to an unknown off-target interaction. | 1. Conduct a literature search for the observed phenotype to identify potential pathways involved. 2. Consider performing a broad off-target screening assay (e.g., CEREP or Eurofins Safety Panel) to identify potential off-target interactions. |
| Effect is Not Reversible by NMDA Receptor Agonists | This strongly suggests an off-target effect, as competitive antagonism should be surmountable by increasing agonist concentration. | 1. Confirm the concentrations of both the antagonist and agonist are appropriate. 2. Investigate alternative signaling pathways that might be modulated by the compound. |
Data Presentation
Table 1: Selectivity Profile of LY274614 Against Other Ionotropic Glutamate Receptors
| Receptor | Ligand | IC50 (nM) | Reference |
| NMDA | [3H]CGS19755 | 58.8 ± 10.3 | [1] |
| AMPA | [3H]AMPA | >10,000 | [1] |
| Kainate | [3H]Kainate | >10,000 | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity
Objective: To determine the binding affinity (IC50) of a test compound (e.g., LY274614) for a specific receptor (e.g., NMDA receptor).
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Prepare an appropriate binding buffer.
-
Radioligand: Select a suitable radiolabeled ligand that specifically binds to the target receptor (e.g., [3H]CGS19755 for the NMDA receptor).
-
Incubation: In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound. Include a control with no test compound (total binding) and a control with a high concentration of a known non-radioactive ligand (non-specific binding).
-
Equilibration: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Separate the bound from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Competitive antagonism of the NMDA receptor by LY274614.
Caption: A logical workflow for troubleshooting unexpected results.
References
LY 274614 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its mechanism of action?
LY274614 is a potent, selective, and orally active competitive antagonist of the NMDA receptor, a subtype of ionotropic glutamate receptors. It specifically competes with the neurotransmitter glutamate for its binding site on the GluN2 subunit of the NMDA receptor. By blocking the binding of glutamate, LY274614 prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions (Ca²⁺) that mediates the receptor's excitatory and, in some cases, neurotoxic effects.
Q2: What is the relationship between LY274614 and LY235959?
LY235959 is the active isomer of LY274614. In many research contexts, the terms are used interchangeably to refer to the active compound that antagonizes the NMDA receptor.
Q3: How should I prepare and store LY274614?
For stock solutions, it is recommended to dissolve LY274614 in dimethyl sulfoxide (DMSO). To avoid solubility issues in aqueous solutions, ensure the final concentration of DMSO in your experimental buffer is minimal, typically less than 0.1%. Stock solutions should be stored at -20°C. For working solutions, prepare fresh dilutions from the stock on the day of the experiment to ensure stability and potency.
Q4: Can LY274614 be used in in vivo studies?
Yes, LY274614 is systemically active and can be administered orally or via intraperitoneal (i.p.) injection for in vivo studies in animal models.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of LY274614 in aqueous buffer | Low solubility of LY274614 in neutral or alkaline buffers. | Prepare stock solutions in DMSO. For final dilutions, use a buffer with a slightly acidic pH if your experimental design permits. Always ensure the final DMSO concentration is low (<0.1%) to prevent solvent-induced artifacts. |
| No observable effect of LY274614 in my experiment | - Incorrect concentration: The effective concentration can vary between experimental systems. - Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. - Use-dependence (for electrophysiology): As a competitive antagonist, its effect is dependent on the presence of the agonist (glutamate). | - Perform a dose-response curve to determine the optimal concentration for your specific cell type or animal model. - Prepare fresh working solutions for each experiment and store stock solutions in aliquots at -20°C. - Ensure that NMDA receptors are activated by an agonist (e.g., glutamate or NMDA) to observe the competitive antagonism of LY274614. |
| High variability in experimental results | - Inconsistent cell culture conditions: Passage number, cell density, and mycoplasma contamination can affect results. - Variability in animal models: Age, weight, and stress levels of animals can influence outcomes. | - Use cells within a consistent passage number range, maintain consistent plating densities, and regularly test for mycoplasma. - Standardize animal characteristics and handling procedures. Ensure proper randomization and blinding in behavioral studies. |
| Observed cell toxicity at high concentrations | While often used for neuroprotection, high concentrations of NMDA receptor antagonists can sometimes lead to neurotoxicity. | Conduct a dose-response experiment to identify the optimal therapeutic window that provides the desired antagonistic effect without causing significant cell death. |
Quantitative Data
The following table summarizes key quantitative parameters for LY274614 based on published research.
| Parameter | Value | Assay/Model | Reference |
| IC₅₀ (NMDA Receptor Binding) | 58.8 ± 10.3 nM | [³H]CGS19755 displacement assay | [1] |
| Selectivity | No appreciable affinity at AMPA or kainate receptors up to 10,000 nM | Radioligand binding assays | [1] |
| In Vivo Neuroprotection Dose (Rats) | 2.5 to 20 mg/kg (i.p.) | Prevention of NMDA- or quinolinate-induced neurodegeneration | [1] |
| In Vivo Ethanol Consumption Reduction Dose (Rats) | 3.0 mg/kg (i.p.) | Reduction of volitional ethanol consumption | [2] |
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway and Inhibition by LY274614```dot
Caption: Workflow for assessing the neuroprotective effects of LY274614 in vitro.
Experimental Protocols
Protocol 1: In Vitro NMDA Receptor Binding Assay (Competitive Displacement)
Objective: To determine the binding affinity (IC₅₀) of LY274614 for the NMDA receptor.
Materials:
-
Rat brain cortical membranes (or cells expressing NMDA receptors)
-
[³H]CGS19755 (radioligand)
-
LY274614
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortex.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]CGS19755, and membrane preparation.
-
Non-specific Binding: A high concentration of a non-labeled NMDA antagonist (e.g., 10 µM CGS19755), [³H]CGS19755, and membrane preparation.
-
LY274614 Competition: Serial dilutions of LY274614, [³H]CGS19755, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of LY274614 to determine the IC₅₀ value.
Protocol 2: In Vitro Neuroprotection Assay Against NMDA-Induced Excitotoxicity
Objective: To evaluate the protective effect of LY274614 against NMDA-induced neuronal cell death.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium with B-27 supplement
-
LY274614
-
NMDA
-
Glycine
-
Cell viability assay kit (e.g., LDH or MTT)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates and culture for at least 7 days to allow for receptor expression.
-
LY274614 Pre-treatment: Prepare serial dilutions of LY274614 in culture medium. Replace the existing medium with the LY274614-containing medium and incubate for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Excitotoxicity: Prepare a solution of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) in a suitable buffer (e.g., HBSS). Remove the LY274614-containing medium and add the NMDA/glycine solution. For control wells, add buffer with glycine only.
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Assessment of Cell Viability: Perform a cell viability assay according to the manufacturer's instructions to quantify cell death.
-
Data Analysis: Normalize the data to the control wells and plot cell viability against the concentration of LY274614 to determine its neuroprotective efficacy.
Protocol 3: In Vivo Neuroprotection Study in a Rat Model of Focal Ischemia (Template)
Objective: To assess the neuroprotective effects of LY274614 in a rat model of stroke.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
LY274614
-
Vehicle (e.g., saline with 0.1% DMSO)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for middle cerebral artery occlusion (MCAO)
-
Behavioral testing apparatus (e.g., rotarod, grip strength meter)
-
TTC stain for infarct volume analysis
Procedure:
-
Animal Groups: Randomly assign animals to the following groups:
-
Sham-operated + Vehicle
-
MCAO + Vehicle
-
MCAO + LY274614 (e.g., 5, 10, and 20 mg/kg, i.p.)
-
-
Drug Administration: Administer LY274614 or vehicle at a specified time point (e.g., 30 minutes before or 1 hour after MCAO).
-
Induction of Focal Ischemia: Induce focal cerebral ischemia by MCAO for a defined period (e.g., 90 minutes), followed by reperfusion.
-
Behavioral Assessment: Conduct behavioral tests at 24, 48, and 72 hours post-MCAO to assess motor and neurological deficits.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the animals, and slice the brains. Stain the brain slices with TTC to visualize and quantify the infarct volume.
-
Data Analysis: Compare the behavioral scores and infarct volumes between the different treatment groups to evaluate the neuroprotective effect of LY274614.
References
Technical Support Center: Managing Ataxia Associated with LY274614
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing ataxia as a potential side effect of the competitive NMDA receptor antagonist, LY274614. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in identifying, quantifying, and mitigating motor coordination issues during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY274614 and what is its primary mechanism of action?
A1: LY274614 is a small molecule that acts as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] By binding to the NMDA receptor, it blocks the action of the excitatory neurotransmitter glutamate. This mechanism is being investigated for its therapeutic potential in various neurological conditions.
Q2: Why is ataxia a potential side effect of LY274614?
A2: The cerebellum, a brain region critical for motor coordination and balance, has a high density of NMDA receptors.[4][5] These receptors play a crucial role in cerebellar signaling pathways that govern motor learning and coordination.[4][6][7] By antagonizing these receptors, LY274614 can disrupt normal cerebellar function, leading to ataxia.
Q3: What are the typical signs of ataxia observed in animal models?
A3: In rodent models, ataxia typically manifests as poor coordination, an unsteady or wide-based gait, difficulty in maintaining balance, and impaired performance on motor coordination tasks.[8] Specific signs include stumbling, falling, and a general lack of fluid movement.
Q4: At what point in my experiment should I be concerned about ataxia?
A4: It is crucial to establish a baseline of motor function before administering LY274614. Any significant deviation from this baseline after drug administration should be considered a potential side effect. Close monitoring is recommended, especially during initial dose-ranging studies and in protocols requiring sustained drug exposure.
Troubleshooting Guide
Issue 1: Unexpected Ataxia Observed After LY274614 Administration
Symptoms:
-
Animals exhibit a wobbly or unsteady gait.
-
Increased instances of falling or stumbling.
-
Poor performance on motor coordination tasks (e.g., rotarod, beam walking).
Possible Causes:
-
The administered dose of LY274614 is too high for the specific animal model, strain, or individual animal.
-
The animal has a heightened sensitivity to NMDA receptor antagonists.
-
Interaction with other compounds or experimental conditions.
Troubleshooting Steps:
-
Confirm the Observation:
-
Repeat the behavioral assessment to ensure the observation is consistent.
-
Use a standardized ataxia rating scale to quantify the severity of the motor impairment.
-
-
Dose De-escalation:
-
Reduce the dose of LY274614 in a stepwise manner.
-
Observe if the ataxic signs diminish or resolve at a lower dose. The goal is to find a therapeutic window with minimal motor side effects.
-
-
Pharmacokinetic Analysis:
-
If possible, measure the plasma and brain concentrations of LY274614 to correlate with the observed ataxia. This can help in understanding the exposure-response relationship.
-
-
Review Experimental Protocol:
-
Ensure that the drug formulation and administration route are correct and consistent.
-
Check for any other experimental variables that may have changed and could be contributing to the observed effects.
-
Issue 2: Difficulty in Differentiating Ataxia from Sedation
Symptoms:
-
Animals show reduced overall activity in addition to poor coordination.
-
It is unclear if poor motor performance is due to a lack of coordination or a general decrease in arousal.
Troubleshooting Steps:
-
Utilize a Battery of Behavioral Tests:
-
Open Field Test: This test can simultaneously assess locomotor activity (distance traveled) and signs of ataxia (e.g., gait abnormalities, stumbling). A significant decrease in locomotion may indicate sedation, while ataxic signs can be observed independently.
-
Rotarod Test: While sensitive to ataxia, performance can also be affected by sedation.
-
Grip Strength Test: This can help assess muscle strength, which is typically unaffected in pure ataxia but may be reduced with sedation.
-
-
Observational Scoring:
-
Use a detailed observational checklist to score specific behaviors related to both sedation (e.g., ptosis, slowed righting reflex) and ataxia (e.g., splayed hind limbs, truncal sway).
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data to illustrate the type of information that should be collected and analyzed when assessing LY274614-induced ataxia.
Table 1: Dose-Response Effect of LY274614 on Rotarod Performance in Rats
| LY274614 Dose (mg/kg, i.p.) | Mean Latency to Fall (seconds) ± SEM | % Change from Vehicle |
| Vehicle (Saline) | 180 ± 10.2 | 0% |
| 1 | 165 ± 12.5 | -8.3% |
| 3 | 110 ± 9.8 | -38.9% |
| 10 | 45 ± 7.3 | -75.0% |
| 30 | 15 ± 4.1 | -91.7% |
Table 2: Effect of LY274614 on Locomotor Activity and Ataxia Score in an Open Field Test in Mice
| LY274614 Dose (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM | Ataxia Score (0-4 scale) ± SEM |
| Vehicle (Saline) | 3500 ± 250 | 0.1 ± 0.1 |
| 1 | 3300 ± 210 | 0.5 ± 0.2 |
| 3 | 2500 ± 180 | 1.8 ± 0.3 |
| 10 | 1200 ± 150 | 3.2 ± 0.4 |
Experimental Protocols
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus (e.g., Ugo Basile)
-
Test animals (rats or mice)
-
LY274614 solution and vehicle control
Procedure:
-
Habituation: For 2-3 days prior to testing, acclimatize the animals to the rotarod by placing them on the stationary rod for 1-2 minutes and then at a very low rotation speed (e.g., 4 rpm) for 2-3 minutes.
-
Baseline Measurement: On the test day, prior to drug administration, record the baseline latency to fall for each animal. The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes). The time the animal remains on the rod is recorded. Conduct 2-3 baseline trials with a 15-20 minute inter-trial interval.
-
Drug Administration: Administer LY274614 or vehicle at the desired dose and route.
-
Post-treatment Testing: At the expected time of peak drug effect, repeat the rotarod test as described in step 2. Record the latency to fall.
-
Data Analysis: Compare the post-treatment latency to fall to the baseline values and between treatment groups. A significant decrease in latency to fall is indicative of motor impairment.
Beam Walking Test for Fine Motor Coordination
Objective: To assess fine motor coordination and balance.
Materials:
-
Elevated narrow beam (e.g., 1-2 cm wide for rats, 0.5-1 cm for mice) with a start platform and a goal box.
-
Video recording equipment.
-
Test animals.
-
LY274614 solution and vehicle control.
Procedure:
-
Training: For 2-3 days, train the animals to traverse the beam from the start platform to the goal box. The goal box can be their home cage or contain a small reward to motivate crossing.
-
Baseline Recording: On the test day, record the time taken to cross the beam and the number of foot slips (errors) for each animal over 2-3 trials.
-
Drug Administration: Administer LY274614 or vehicle.
-
Post-treatment Testing: At the expected time of peak effect, re-test the animals on the beam and record the traversal time and number of foot slips.
-
Data Analysis: Analyze the data for significant increases in traversal time and/or the number of foot slips post-treatment compared to baseline and between groups.
Visualizations
Caption: Troubleshooting workflow for observed ataxia.
Caption: Postulated signaling pathway leading to ataxia.
References
- 1. A simple procedure for assessing ataxia in rats: effects of phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the role of the NMDA receptor subunit, GluN2D, in mediating NMDA receptor antagonist‐induced behavioral disruptions in male and female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beam Walking Test - Creative Biolabs [creative-biolabs.com]
- 4. Modulation of NMDA receptors in the cerebellum. II. Signaling pathways and physiological modulators regulating NMDA receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of NMDA receptors in the cerebellum. 1. Properties of the NMDA receptor that modulate its function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMDARs in granule cells contribute to parallel fiber–Purkinje cell synaptic plasticity and motor learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate and NMDA receptors activation leads to cerebellar dysfunction and impaired motor coordination in unilateral 6-hydroxydopamine lesioned Parkinson's rat: functional recovery with bone marrow cells, serotonin and GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Behavioral & Functional Assessment Studies | Bienta [bienta.net]
Validation & Comparative
A Comparative Guide to LY 274614 and Other NMDA Receptor Antagonists for Researchers
This guide provides a comprehensive comparison of LY 274614 with other notable N-methyl-D-aspartate (NMDA) receptor antagonists. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of their performance, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[1] NMDA receptor antagonists are a class of drugs that inhibit the action of the NMDA receptor and are broadly categorized based on their mechanism of action:
-
Competitive Antagonists: These agents, like this compound, bind to the glutamate binding site on the GluN2 subunit, directly competing with the endogenous agonist, glutamate.[2]
-
Non-competitive (or Uncompetitive) Channel Blockers: These antagonists, such as MK-801 and ketamine, bind to a site within the ion channel pore, typically the phencyclidine (PCP) binding site, thereby physically obstructing the flow of ions.[2][3] Their action is often use-dependent, requiring the channel to be in an open state.
-
Glycine Site Antagonists: These compounds act at the co-agonist binding site for glycine on the GluN1 subunit.[2]
-
Subunit-Selective Antagonists: Some antagonists exhibit selectivity for specific GluN2 subunits (e.g., GluN2B), offering the potential for more targeted therapeutic interventions. Ifenprodil is a classical example of a GluN2B-selective antagonist.[4]
Comparative Analysis of In Vitro Potency
The following tables summarize the in vitro potency of this compound and other selected NMDA receptor antagonists, primarily expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical indicators of a compound's affinity and potency at the NMDA receptor.
Table 1: Competitive NMDA Receptor Antagonists
| Compound | IC50 (nM) | Ki (nM) | Radioligand Displaced | Preparation | Reference(s) |
| This compound | 58.8 ± 10.3 | - | [3H]CGS 19755 | Rat brain membranes | [5] |
| CGS 19755 | 50 | - | [3H]CPP | Rat brain membranes | [6] |
| CPP | 209 | - | [3H]CPP | - | [7] |
Table 2: Non-competitive/Uncompetitive NMDA Receptor Antagonists
| Compound | IC50 (µM) | Ki (µM) | Preparation | Reference(s) |
| MK-801 (Dizocilpine) | 0.14 ± 0.04 | - | Cultured superior colliculus neurons | [8] |
| Ketamine | 0.4 | - | tsA201 cells expressing NMDA receptors | [9] |
| Memantine | 2.2 ± 0.2 | - | Cultured superior colliculus neurons | [8] |
Table 3: Subunit-Selective NMDA Receptor Antagonists
| Compound | IC50 (µM) | Receptor Subtype | Preparation | Reference(s) |
| Ifenprodil | 0.34 | NR1A/NR2B | Xenopus oocytes | [4] |
| Ifenprodil | 146 | NR1A/NR2A | Xenopus oocytes | [4] |
In Vivo Effects: A Comparative Overview
In vivo studies are essential for understanding the physiological and behavioral effects of NMDA receptor antagonists. Below is a summary of comparative in vivo data.
Table 4: In Vivo Anticonvulsant and Locomotor Effects
| Compound | Test | Species | ED50 / Effect | Reference(s) |
| This compound | NMDA-induced convulsions | Neonatal Rat | Potent antagonism (i.p. & p.o.) | [5] |
| CGS 19755 | Maximal electroshock | Mouse | 2.0 mg/kg i.p. | [6] |
| MK-801 | Anticonvulsant (SE) | Rat | 1.4 mg/kg | |
| MK-801 | Locomotor activity | Mouse | Dose-dependent increase (0.1-0.5 mg/kg) | |
| CPP | Anticonvulsant (SE) | Rat | 6.4 mg/kg | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the IC50 and Ki of a test compound for the NMDA receptor.
Materials:
-
Rat cortical membranes (or other tissue/cell preparation rich in NMDA receptors).
-
Radioligand (e.g., [3H]CGS 19755 for competitive antagonists, [3H]MK-801 for channel blockers).
-
Test compound (e.g., this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known non-radioactive ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[11][12]
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the measurement of ion flow through NMDA receptor channels and the effect of antagonists on this flow.
Objective: To determine the IC50 and mechanism of action (e.g., voltage dependency) of an NMDA receptor antagonist.
Materials:
-
Cultured neurons or a cell line expressing NMDA receptors (e.g., HEK293 cells).
-
External solution (containing physiological ion concentrations).
-
Internal solution (for the patch pipette).
-
NMDA and glycine (agonists).
-
Test antagonist.
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal with the cell membrane and then rupture the membrane patch to gain electrical access to the cell's interior.
-
Current Recording: Clamp the cell at a negative holding potential (e.g., -70 mV). Apply NMDA and glycine to the external solution to evoke an inward current through the NMDA receptors.
-
Antagonist Application: Once a stable baseline current is established, co-apply the test antagonist at various concentrations with the agonists.
-
Data Acquisition: Record the inhibition of the NMDA-evoked current at each antagonist concentration.
-
Data Analysis: Plot the percentage of current inhibition against the antagonist concentration to determine the IC50. To assess voltage dependency, apply voltage steps or ramps in the presence and absence of the antagonist and compare the current-voltage relationships.[2][13]
Visualizing Key Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological and experimental processes.
NMDA Receptor Signaling Pathway
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. people.uncw.edu [people.uncw.edu]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of the potency of competitive NMDA antagonists against the neurotoxicity of glutamate and NMDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CGS 19755, a selective and competitive N-methyl-D-aspartate-type excitatory amino acid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The NMDA antagonists, CPP and CGS 19755, lack affinity for central benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of memantine and MK-801 on NMDA-induced currents in cultured neurones and on synaptic transmission and LTP in area CA1 of rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Clickable Analogue of Ketamine Retains NMDA Receptor Activity, Psychoactivity, and Accumulates in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. benchchem.com [benchchem.com]
A Comparative In Vivo Analysis of NMDA Receptor Antagonists: LY 274614 versus MK-801
This guide provides a detailed comparison of the in vivo effects of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: LY 274614, a competitive antagonist, and MK-801 (dizocilpine), a non-competitive antagonist.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their comparative pharmacology, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Mechanism of Action
This compound and MK-801 both inhibit the activity of the NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system. However, they achieve this through distinct mechanisms.[4][5]
This compound is a competitive antagonist, meaning it binds to the glutamate binding site on the NR2 subunit of the NMDA receptor.[4] By occupying this site, it prevents the endogenous agonist, glutamate, from binding and activating the receptor.
MK-801 is a non-competitive antagonist. It acts as an open-channel blocker, binding to a site within the ion channel of the NMDA receptor, specifically the phencyclidine (PCP) binding site.[2][3][5] This action physically obstructs the flow of ions, primarily Ca2+, through the channel, even when glutamate and the co-agonist glycine are bound to the receptor.[5]
Comparative In Vivo Effects
The differing mechanisms of this compound and MK-801 translate to distinct in vivo pharmacological profiles. This section compares their effects in key preclinical models.
Neuroprotective Effects
Both this compound and MK-801 have demonstrated neuroprotective properties in various models of excitotoxicity.
MK-801 has been extensively studied for its neuroprotective effects. In a rat model of traumatic brain injury, MK-801 administered at doses of 0.5, 2, and 10 mg/kg significantly inhibited neuronal degeneration and apoptosis.[6] It also reduced the increase in nNOS-positive neurons and activated microglia, and improved learning and memory deficits.[6] In a model of NMDA-induced neurodegeneration, MK-801 (5 mg/kg, i.p.) provided significant protection against neuronal injury.[7] Furthermore, in a cerebral ischemia-reperfusion injury model in rats, 0.5 mg/kg of MK-801 reduced cell death and neuronal destruction.[8]
This compound has also been shown to be an effective neuroprotectant. In adult rats, intraperitoneal administration of this compound at doses of 2.5 to 20 mg/kg prevented the neurodegenerative effects induced by intrastriatal infusions of NMDA or quinolinate.[1]
| Compound | Animal Model | Dosing | Outcome |
| This compound | Rat (NMDA/Quinolinate-induced neurodegeneration) | 2.5 - 20 mg/kg i.p. | Prevention of neurodegeneration[1] |
| MK-801 | Rat (Traumatic Brain Injury) | 0.5, 2, 10 mg/kg | Inhibition of neuronal degeneration and apoptosis[6] |
| MK-801 | Rat (NMDA-induced neurodegeneration) | 5 mg/kg i.p. | Significant neuroprotection[7] |
| MK-801 | Rat (Cerebral Ischemia-Reperfusion) | 0.5 mg/kg | Reduction of cell death and neuronal destruction[8] |
Anticonvulsant Effects
Both compounds exhibit potent anticonvulsant activity against seizures induced by NMDA receptor activation.
MK-801 has been shown to be a potent anticonvulsant in various models. In mice, it potently blocked convulsions induced by N-methyl-DL-aspartic acid (NMDLA) with an intravenous ED50 of 0.2 mg/kg.[9] In genetically epileptic E1 mice, systemic injection of MK-801 suppressed generalized tonic-clonic convulsions in a dose-dependent manner with an ED50 of 0.17 mg/kg.[10] In the kindling model of epilepsy in rats, MK-801 (0.25-4 mg/kg) dose-dependently suppressed both the seizure stage and afterdischarge duration.[11]
This compound is also a potent and selective antagonist of NMDA-induced convulsions in neonatal rats and NMDA-induced lethality in mice following intraperitoneal or oral administration.[1]
| Compound | Animal Model | Dosing (ED50) | Outcome |
| This compound | Neonatal Rat (NMDA-induced convulsions) | Not specified | Potent and selective antagonism[1] |
| MK-801 | Mouse (NMDLA-induced convulsions) | 0.2 mg/kg i.v. | Potent blockade of convulsions[9] |
| MK-801 | E1 Mouse (Genetically epileptic) | 0.17 mg/kg | Suppression of tonic-clonic convulsions[10] |
| MK-801 | Rat (Kindling model) | 0.25 - 4 mg/kg | Dose-dependent suppression of seizures[11] |
Attenuation of Morphine Tolerance
A direct comparative study has shown that both this compound and MK-801 can attenuate the development of analgesic tolerance to morphine.[12]
In this study, concurrent administration of This compound at a dose of 6 mg/kg i.p. once daily attenuated the development of morphine tolerance in mice.[12] Similarly, MK-801 administered once daily at a dose of 0.3 mg/kg i.p. also attenuated the development of morphine tolerance.[12]
| Compound | Animal Model | Dosing | Outcome |
| This compound | Mouse (Morphine tolerance) | 6 mg/kg i.p. once daily | Attenuation of tolerance[12] |
| MK-801 | Mouse (Morphine tolerance) | 0.3 mg/kg i.p. once daily | Attenuation of tolerance[12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings.
Neuroprotection Model: NMDA-Induced Excitotoxicity
-
Animal Model: Adult male Sprague-Dawley rats.
-
Procedure:
-
Animals are anesthetized and placed in a stereotaxic frame.
-
A guide cannula is implanted into the striatum.
-
After a recovery period, a microinjection of NMDA or quinolinic acid is performed to induce excitotoxic lesions.
-
This compound or MK-801 is administered systemically (e.g., intraperitoneally) at various doses and time points relative to the excitotoxin injection.
-
After a survival period (e.g., 7 days), animals are euthanized, and brain tissue is processed for histological or neurochemical analysis (e.g., measurement of choline acetyltransferase activity to assess cholinergic neuron loss).[1][13]
-
Anticonvulsant Model: NMDLA-Induced Seizures
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Animals are administered with varying doses of this compound or MK-801 intravenously or intraperitoneally.
-
After a predetermined time, a convulsant dose of N-methyl-DL-aspartic acid (NMDLA) is administered.
-
The presence or absence of clonic and/or tonic convulsions is observed for a set period.
-
The dose of the antagonist that protects 50% of the animals from convulsions (ED50) is calculated.[9]
-
Morphine Tolerance Model: Tail-Flick Test
-
Animal Model: Male CD-1 mice.
-
Procedure:
-
Baseline analgesic response is determined using the tail-flick test, where the latency to withdraw the tail from a radiant heat source is measured.
-
Animals are rendered tolerant to morphine by repeated injections of a fixed dose (e.g., 10 mg/kg, s.c.) over several days.
-
During the tolerance development period, animals are co-administered with either vehicle, this compound, or MK-801.
-
On the test day, the analgesic effect of morphine is reassessed using the tail-flick test.
-
A rightward shift in the morphine dose-response curve indicates the development of tolerance. The degree of attenuation of this shift by the NMDA receptor antagonists is quantified.[12]
-
Signaling Pathways
The binding of an agonist to the NMDA receptor initiates a cascade of intracellular events, primarily triggered by the influx of Ca2+.[14] This influx can activate a variety of downstream signaling pathways, leading to both physiological responses like synaptic plasticity and pathological outcomes such as excitotoxicity.[14][15] Both this compound and MK-801, by blocking NMDA receptor activation, prevent this initial Ca2+ influx and the subsequent signaling cascades.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMDA receptor antagonist MK-801 reduces neuronal damage and preserves learning and memory in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo protection against NMDA-induced neurodegeneration by MK-801 and nimodipine: combined therapy and temporal course of protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of MK-801 against cerebral ischemia reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The behavioural effects of MK-801: a comparison with antagonists acting non-competitively and competitively at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of a noncompetitive antagonist (MK-801) of NMDA receptors on convulsions and brain amino acid level in E1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticonvulsant action of a non-competitive antagonist of NMDA receptors (MK-801) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NMDA receptor - Wikipedia [en.wikipedia.org]
- 15. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of LY274614 and Other Neuroprotectants for Ischemic Brain Injury
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents to mitigate the devastating consequences of ischemic stroke and other neurodegenerative diseases remains a critical challenge in neuroscience. Excitotoxicity, primarily mediated by the overactivation of glutamate receptors, is a key mechanism of neuronal injury in these conditions. This guide provides a comparative overview of the efficacy of LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, against other prominent neuroprotectants, with a focus on NMDA and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information is supported by preclinical experimental data to aid in the evaluation and selection of compounds for further investigation.
Mechanism of Action: Targeting Glutamate-Mediated Excitotoxicity
Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates several types of receptors, including NMDA and AMPA receptors. Under ischemic conditions, excessive glutamate release leads to prolonged receptor activation, causing a massive influx of calcium ions (Ca²⁺) into neurons. This Ca²⁺ overload triggers a cascade of detrimental events, including the activation of proteases and lipases, generation of reactive oxygen species, and mitochondrial dysfunction, ultimately leading to neuronal death.
NMDA and AMPA receptor antagonists exert their neuroprotective effects by blocking these receptors, thereby preventing the initial surge in intracellular Ca²⁺.
-
NMDA Receptor Antagonists: These compounds block the ion channel of the NMDA receptor. They can be classified as:
-
Competitive Antagonists (e.g., LY274614, Selfotel [CGS 19755]): These agents bind to the glutamate recognition site on the NMDA receptor, preventing glutamate from activating it.
-
Non-competitive Antagonists (e.g., Dizocilpine [MK-801]): These antagonists bind to a site within the ion channel of the NMDA receptor, physically obstructing the flow of ions.
-
-
AMPA Receptor Antagonists (e.g., NBQX, Perampanel): These drugs block the AMPA receptor, which is responsible for the initial fast synaptic transmission. Their blockade can reduce the overall depolarization of the neuronal membrane, which in turn can help to keep the NMDA receptor channel blocked by magnesium ions (Mg²⁺) under normal physiological conditions.
Below is a diagram illustrating the signaling pathway of glutamate-mediated excitotoxicity and the points of intervention for NMDA and AMPA receptor antagonists.
Validating the Specificity of LY 274614 for NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LY 274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other notable NMDA receptor antagonists. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to validate the specificity of this compound.
Comparative Analysis of Receptor Binding Affinity
The specificity of a receptor antagonist is fundamentally determined by its binding affinity for its target receptor compared to other receptors. The data presented below summarizes the binding affinities of this compound and two other well-characterized NMDA receptor antagonists, CGS 19755 (a competitive antagonist) and MK-801 (a non-competitive antagonist), for NMDA, AMPA, and kainate receptors.
| Compound | Receptor Subtype | Binding Affinity (Ki or IC50) | Reference |
| This compound | NMDA | IC50 = 58.8 nM | [1] |
| AMPA | No appreciable affinity up to 10,000 nM | [1] | |
| Kainate | No appreciable affinity up to 10,000 nM | [1] | |
| CGS 19755 | NMDA | Kd = 9 nM and 200 nM | [2] |
| AMPA | Inactive | [2] | |
| Kainate | Inactive | [2] | |
| MK-801 | NMDA | Ki = 37.2 nM | [3] |
| AMPA | No protection against AMPA-induced neurodegeneration | [4] | |
| Kainate | No protection against kainate-induced neurodegeneration | [4] |
Data Interpretation: The data clearly demonstrates the high specificity of this compound for the NMDA receptor. With an IC50 value of 58.8 nM for the NMDA receptor and no significant binding to AMPA or kainate receptors at concentrations up to 10,000 nM, this compound exhibits a superior specificity profile. CGS 19755 also shows high selectivity for the NMDA receptor. While MK-801 is a potent NMDA receptor antagonist, its specificity is inferred from functional neuroprotection assays rather than direct binding affinity data for AMPA and kainate receptors in the provided sources.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for three key experimental approaches are provided below.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki or IC50) of test compounds for NMDA, AMPA, and kainate receptors.
Materials:
-
Rat brain membranes (e.g., from cortex or hippocampus)
-
Radioligands:
-
For NMDA receptors: [³H]CGS 19755
-
For AMPA receptors: [³H]AMPA
-
For Kainate receptors: [³H]Kainate
-
-
Test compounds: this compound, CGS 19755, MK-801
-
Assay buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat brain tissue in assay buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.
-
Incubation: In a multi-well plate, incubate the brain membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium at a specific temperature (e.g., room temperature) for a defined period.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.
Intracellular Calcium Imaging Assay
This functional assay measures the ability of a compound to antagonize the increase in intracellular calcium concentration induced by receptor activation.
Objective: To assess the functional antagonism of NMDA receptors by test compounds.
Materials:
-
Primary neuronal cell culture or a cell line expressing NMDA receptors (e.g., HEK293 cells)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
NMDA receptor agonists: NMDA and glycine
-
Test compounds: this compound and other antagonists
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate the cells in a suitable format (e.g., glass-bottom dishes or multi-well plates).
-
Dye Loading: Incubate the cells with the calcium indicator dye in a physiological buffer.
-
Baseline Measurement: Measure the baseline fluorescence intensity of the cells.
-
Compound Application: Add the test compound at various concentrations to the cells and incubate.
-
Agonist Stimulation: Add a solution containing NMDA and glycine to stimulate the NMDA receptors.
-
Fluorescence Measurement: Record the changes in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.
-
Data Analysis: Quantify the peak fluorescence change in the presence and absence of the antagonist. Plot the percentage of inhibition of the calcium response against the antagonist concentration to determine the IC50 value.
Patch-Clamp Electrophysiology
This technique directly measures the ion flow through receptor channels in response to agonist application and its modulation by antagonists.
Objective: To characterize the inhibitory effect of antagonists on NMDA receptor-mediated currents.
Materials:
-
Cultured neurons or brain slices
-
Patch-clamp rig with amplifier and data acquisition system
-
Glass micropipettes
-
External and internal recording solutions
-
NMDA receptor agonists: NMDA and glycine
-
Test compounds: this compound and other antagonists
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices for recording.
-
Whole-Cell Recording: Establish a whole-cell patch-clamp configuration on a target neuron.
-
Current Measurement: Clamp the cell at a negative holding potential (e.g., -70 mV) to record inward currents.
-
Agonist Application: Apply a solution containing NMDA and glycine to evoke an NMDA receptor-mediated current.
-
Antagonist Application: Co-apply the test compound with the agonists at various concentrations.
-
Data Recording: Record the current responses before, during, and after antagonist application.
-
Data Analysis: Measure the peak amplitude of the NMDA-mediated current in the presence and absence of the antagonist. Plot the percentage of current inhibition against the antagonist concentration to determine the IC50 value.
Visualizations
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the NMDA receptor.
Caption: Simplified NMDA receptor signaling cascade.
Experimental Workflow for Antagonist Specificity Validation
The following diagram outlines the logical workflow for validating the specificity of an NMDA receptor antagonist like this compound.
Caption: Workflow for validating NMDA receptor antagonist specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of the binding of [3H]-CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (+)-MK 801 maleate | NMDA Receptors | Tocris Bioscience [tocris.com]
- 4. Neuroprotective effects of MK-801 in vivo: selectivity and evidence for delayed degeneration mediated by NMDA receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of LY274614: An NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the preclinical results for LY274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The product's performance is evaluated against other NMDA receptor antagonists in various experimental models, supported by quantitative data and detailed methodologies.
Executive Summary
LY274614 is a potent and selective competitive antagonist of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system. Preclinical studies have demonstrated its efficacy in models of neurodegeneration, epilepsy, and in modulating opioid tolerance. This guide presents a comparative summary of its performance against other classes of NMDA receptor antagonists, including non-competitive and NR2B-selective antagonists, to provide a comprehensive overview for research and drug development professionals.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of LY274614 and alternative NMDA receptor antagonists.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Target | Assay Type | IC50 (nM) | Study |
| LY274614 | NMDA Receptor | [3H]CGS19755 Displacement | 58.8 ± 10.3 | Schoepp et al., 1991[1] |
Table 2: In Vivo Efficacy in Neuroprotection (Quinolinate-Induced Neurotoxicity Model)
| Compound | Dosing (mg/kg, i.p.) | Endpoint | % Protection | Study |
| LY274614 | 2.5 - 20 | Prevention of loss of choline acetyltransferase activity | Dose-dependent | Schoepp et al., 1991[1] |
Table 3: In Vivo Efficacy in Anticonvulsant Models (NMDA-Induced Convulsions)
| Compound | Dosing | Endpoint | Efficacy | Study |
| LY274614 | Not specified | Potent and selective antagonism | Effective | Schoepp et al., 1991[1] |
Table 4: Comparative Efficacy in Status Epilepticus (Hippocampal Stimulation Model)
| Compound | Class | Dosing (mg/kg, i.p.) | ED50 (mg/kg) | % Seizure Termination (within 60 min) | Study |
| LY274614 (inferred) | Competitive | - | - | - | - |
| CPP | Competitive | 15 | 6.4 | 11% (1 of 9 animals) | Yen et al., 2004[2][3] |
| MK-801 | Non-competitive | 2 | 1.4 | 60% (6 of 10 animals) | Yen et al., 2004[2][3] |
| Ifenprodil | NR2B-selective | 30 | Not calculated | 0% (0 of 9 animals) | Yen et al., 2004[2][3] |
Table 5: Efficacy in Attenuating Morphine Tolerance (Tail-Withdrawal Assay)
| Compound | Dosing (mg/kg) | Effect on Morphine Dose-Effect Curve | Study |
| LY235959 (active isomer of LY274614) | 1, 3, 10 | Prevented the rightward shift | Allen & Dykstra, 1999[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and critical evaluation.
Radioligand Binding Assay
-
Objective: To determine the binding affinity of LY274614 to the NMDA receptor.
-
Method: Crude synaptosomal membranes were prepared from rat cerebral cortex. The binding assay was performed using [3H]CGS19755 as the radioligand. Various concentrations of LY274614 were incubated with the membranes and the radioligand. Non-specific binding was determined in the presence of a high concentration of unlabeled L-glutamate. The amount of bound radioactivity was measured by liquid scintillation counting. The IC50 value, the concentration of LY274614 that inhibits 50% of the specific binding of the radioligand, was calculated.[1]
Quinolinate-Induced Neurotoxicity Model
-
Objective: To evaluate the neuroprotective effects of LY274614 against excitotoxicity.
-
Animals: Adult rats.
-
Method: Quinolinate, an NMDA receptor agonist, was infused directly into the striatum of the rats to induce excitotoxic lesions. LY274614 was administered intraperitoneally (i.p.) at various doses prior to the quinolinate infusion. Neuroprotection was assessed by measuring the activity of choline acetyltransferase (ChAT), a marker for cholinergic neurons, in the striatum. A prevention of the quinolinate-induced decrease in ChAT activity indicated neuroprotection.[1]
NMDA-Induced Convulsions Model
-
Objective: To assess the anticonvulsant activity of LY274614.
-
Animals: Neonatal rats.
-
Method: N-methyl-D-aspartate (NMDA) was administered to neonatal rats to induce convulsions. LY274614 was administered prior to the NMDA injection. The ability of LY274614 to prevent or reduce the severity and frequency of the convulsions was observed and quantified.
Hippocampal Stimulation-Induced Status Epilepticus Model
-
Objective: To compare the efficacy of different classes of NMDA receptor antagonists in terminating prolonged seizures.
-
Animals: Rats.
-
Method: Status epilepticus (SE) was induced by continuous electrical stimulation of the hippocampus. After 150 minutes of SE, animals were treated with either a competitive antagonist (CPP), a non-competitive antagonist (MK-801), an NR2B-selective antagonist (ifenprodil), or saline. Electroencephalography (EEG) recordings were used to monitor seizure activity and determine the time to seizure termination. The effective dose 50 (ED50) and the percentage of animals in which seizures were terminated within a specific timeframe were calculated.[2][3]
Morphine Tolerance Tail-Withdrawal Assay
-
Objective: To investigate the effect of LY235959 on the development of tolerance to the analgesic effects of morphine.
-
Animals: Rats.
-
Method: A warm-water tail-withdrawal procedure was used to assess the antinociceptive effects of morphine. The latency of the rat to withdraw its tail from warm water was measured. Tolerance to morphine was induced by twice-daily administration of morphine for several days. The effect of co-administering LY235959 with morphine on the development of tolerance was evaluated by measuring the shift in the morphine dose-effect curve. A prevention of the rightward shift indicated an attenuation of tolerance.[4]
Mandatory Visualization
Signaling Pathway of NMDA Receptor Antagonism
Caption: Competitive antagonism of the NMDA receptor by LY274614.
Experimental Workflow for Status Epilepticus Study
Caption: Workflow for comparing NMDA antagonists in a status epilepticus model.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus [pubmed.ncbi.nlm.nih.gov]
- 4. The competitive NMDA receptor antagonist LY235959 modulates the progression of morphine tolerance in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the NMDA Receptor Antagonists: LY 274614 versus LY 235959
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antagonist activity of two competitive N-methyl-D-aspartate (NMDA) receptor antagonists, LY 274614 and its active isomer, LY 235959.[1] The information presented herein is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing a side-by-side analysis of their biochemical and pharmacological properties, supported by experimental data and detailed methodologies.
Introduction
This compound and LY 235959 are potent and selective competitive antagonists of the NMDA receptor, a key player in excitatory synaptic transmission in the central nervous system.[2][3][4] The NMDA receptor is a ligand-gated ion channel that is activated by glutamate and a co-agonist, typically glycine or D-serine.[5] Its activation leads to an influx of Ca²⁺ ions, triggering a cascade of intracellular signaling pathways crucial for synaptic plasticity, learning, and memory.[2][6] Dysregulation of NMDA receptor activity has been implicated in various neurological and psychiatric disorders, making its antagonists valuable tools for research and potential therapeutic agents.[6] LY 235959 is the active isomer of this compound.[1]
Quantitative Comparison of Antagonist Activity
The following table summarizes the available quantitative data on the antagonist activity of this compound and LY 235959 at the NMDA receptor. It is important to note that the data presented is compiled from different studies and direct comparison should be made with caution.
| Parameter | This compound | LY 235959 | Reference Compound |
| IC₅₀ (nM) | 58.8 ± 10.3 | Not explicitly found | [³H]CGS 19755 |
| kₒₙ (M⁻¹s⁻¹) | Not explicitly found | 1.1 x 10⁶ | D-AP7: 1.4 x 10⁷ |
| kₒբբ (s⁻¹) | Not explicitly found | 0.2 | D-AP7: 20.3 |
Note: The IC₅₀ value for this compound represents its potency in displacing the binding of the radiolabeled NMDA receptor antagonist [³H]CGS 19755. The kₒₙ (association rate constant) and kₒբբ (dissociation rate constant) for LY 235959 indicate slower binding kinetics compared to the more flexible antagonist D-AP7.[7]
Experimental Protocols
Radioligand Binding Assay (Competitive Displacement)
This protocol describes a typical competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the NMDA receptor by measuring its ability to displace a radiolabeled ligand (e.g., [³H]CGS 19755).
1. Membrane Preparation:
-
Rat forebrain tissue is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the membranes.
-
The pellet is washed and resuspended in the assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [³H]CGS 19755).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) or vehicle for total binding, and a high concentration of a known NMDA receptor antagonist for non-specific binding.
-
The prepared membrane suspension.
-
-
The plate is incubated at a specific temperature (e.g., room temperature) for a defined period to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes bound to the radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The affinity of the test compound (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Electrophysiological Functional Assay (Whole-Cell Patch-Clamp)
This protocol outlines a method to assess the functional antagonist activity of compounds like LY 235959 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems (e.g., HEK293 cells expressing NMDA receptor subunits).
1. Cell Preparation:
-
Cultured neurons or transfected HEK293 cells are plated on coverslips.
-
The cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution.
2. Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are established using a glass micropipette filled with an internal solution.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
3. Drug Application and Data Acquisition:
-
A baseline NMDA receptor-mediated current is established by applying a solution containing NMDA and a co-agonist (glycine or D-serine).
-
The test compound (e.g., LY 235959) is then co-applied with the agonists at various concentrations.
-
The resulting currents are recorded, amplified, filtered, and digitized.
4. Data Analysis:
-
The peak amplitude of the NMDA receptor-mediated current is measured before and after the application of the antagonist.
-
The percentage of inhibition of the current is calculated for each concentration of the antagonist.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.
-
The IC₅₀ value, representing the concentration of the antagonist that produces 50% of the maximal inhibition, is determined from the curve.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor activation and downstream signaling cascade.
Experimental Workflow: Competitive Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Effects of the competitive N-methyl-D-aspartate receptor antagonist, LY235959 [(-)-6-phosphonomethyl-deca-hydroisoquinoline-3-carboxylic acid], on responding for cocaine under both fixed and progressive ratio schedules of reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NMDA receptor - Wikipedia [en.wikipedia.org]
- 7. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmark: The Veteran NMDA Antagonist LY 274614 Versus a New Generation of Glutamate Receptor Blockers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical data of the competitive NMDA receptor antagonist, LY 274614, against a selection of newer glutamate receptor blockers. This guide aims to facilitate informed decisions in the selection of pharmacological tools and potential therapeutic candidates by presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological and experimental frameworks.
The field of glutamate receptor pharmacology has evolved significantly since the initial characterization of compounds like this compound. While this competitive N-methyl-D-aspartate (NMDA) receptor antagonist has been a valuable research tool, a new wave of antagonists targeting various glutamate receptor subtypes offers improved selectivity and diverse pharmacological profiles. This guide benchmarks this compound against three such newer agents: Perampanel, a selective non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonist; Fluoroethylnormemantine (FNM), a novel non-competitive NMDA receptor antagonist; and Mavoglurant (AFQ056), a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and the selected newer glutamate receptor blockers.
Table 1: In Vitro Receptor Binding and Potency
| Compound | Target Receptor | Antagonist Type | Radioligand Displaced | IC50 (nM) | Ki (nM) | Notes |
| This compound | NMDA | Competitive | [3H]CGS19755 | 58.8 ± 10.3[1] | - | No significant affinity for AMPA or kainate receptors up to 10,000 nM.[1] |
| Perampanel | AMPA | Non-competitive | - | 93 (vs. 2 µM AMPA)[2] | 11.2 ± 0.8 (displacing [3H]CP465022)[2] | Minimal effect on NMDA-induced increases in [Ca2+]i.[2] |
| Fluoroethylnormemantine (FNM) | NMDA | Non-competitive | [3H]TCP | 13,000 ± 8,900 (rat forebrain)[3] | - | Binds to the PCP site within the NMDA receptor channel. Also shows significant binding to opioid receptors.[3][4] |
| Mavoglurant (AFQ056) | mGluR5 | Negative Allosteric Modulator | - | 30[5] | - | Selective over other mGluR subtypes and a large panel of other CNS targets.[5] |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Species | Efficacy Endpoint | Effective Dose Range |
| This compound | NMDA-induced convulsions | Neonatal Rat | Antagonism of convulsions | 2.5 - 20 mg/kg (i.p.)[1] |
| Perampanel | Audiogenic seizures | Mouse | Protection from seizures | ED50: 0.47 mg/kg[2] |
| Maximal Electroshock (MES) | Mouse | Protection from seizures | ED50: 1.6 mg/kg[2] | |
| Pentylenetetrazol (PTZ)-induced seizures | Mouse | Protection from seizures | ED50: 0.94 mg/kg[2] | |
| Fluoroethylnormemantine (FNM) | Forced Swim Test | Mouse/Rat | Decreased immobility | 10 - 30 mg/kg[6][7] |
| Contextual Fear Conditioning | Mouse | Attenuated learned fear | 10 - 30 mg/kg[6] | |
| Mavoglurant (AFQ056) | Levodopa-induced dyskinesia (MPTP model) | Monkey | Inhibition of dyskinesia | 30 mg/kg[8][9] |
| Haloperidol-induced catalepsy | Rat | Reduction in catalepsy time | 10 - 30 mg/kg[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.
Radioligand Binding Assay for NMDA Receptor ([3H]CGS19755 Displacement)
This protocol is a representative method for determining the binding affinity of competitive NMDA receptor antagonists like this compound.
-
Membrane Preparation: Whole forebrains from adult male Sprague-Dawley rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and the centrifugation step is repeated. The final pellet is resuspended in buffer and stored at -80°C until use. Protein concentration is determined using a standard protein assay.[10]
-
Binding Assay: The assay is performed in a final volume of 1 mL containing 50 mM Tris-HCl (pH 7.4), 100 µM glutamic acid, membrane protein (50-100 µg), and varying concentrations of the test compound (e.g., this compound). The binding reaction is initiated by the addition of the radioligand, [3H]CGS19755, at a final concentration of 2 nM.
-
Incubation and Filtration: The mixture is incubated at room temperature for 20 minutes. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in 0.3% polyethyleneimine. The filters are then washed rapidly with ice-cold buffer to remove unbound radioligand.[10]
-
Data Analysis: The radioactivity retained on the filters is quantified by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor antagonist (e.g., 10 µM CGS19755). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess the anxiolytic or anxiogenic effects of pharmacological agents.[11][12][13]
-
Apparatus: The maze is shaped like a plus sign and consists of two open arms and two arms enclosed by high walls, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to freely explore for a set period, typically 5 minutes. The session is recorded by an overhead video camera.
-
Data Collection: The primary measures recorded are the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.
-
Drug Administration: The test compound or vehicle is administered at a specified time before the test (e.g., 30 minutes prior for intraperitoneal injection).
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a common preclinical screening tool for assessing the potential antidepressant efficacy of new compounds.[14][15][16][17][18]
-
Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom or escaping.
-
Procedure: Rodents are placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.
-
Data Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.
-
Drug Administration: The test compound or vehicle is typically administered 30-60 minutes before the test.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the comparison of these glutamate receptor blockers.
Caption: Glutamate Receptor Signaling and Antagonist Targets.
Caption: Experimental Workflow for a Radioligand Binding Assay.
Caption: Decision Tree for Selecting a Glutamate Receptor Antagonist.
References
- 1. Neuroprotectant effects of LY274614, a structurally novel systemically active competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Characterization of [18F]-FNM and Evaluation of NMDA Receptors Activation in a Rat Brain Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AFQ056/mavoglurant, a novel clinically effective mGluR5 antagonist: identification, SAR and pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoroethylnormemantine (FENM) — Briana K. Chen, Ph.D. | Developing Sex-Specific Interventions for Psychiatric Disorders [brianakchen.com]
- 7. Fluoroethylnormemantine, A Novel Derivative of Memantine, Facilitates Extinction Learning Without Sensorimotor Deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Addex therapeutics :: Addex’s ADX48621 Effective in Preclinical Parkinson’s Disease Studies [addextherapeutics.com]
- 9. | BioWorld [bioworld.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Elevated plus maze protocol [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lasa.co.uk [lasa.co.uk]
- 15. animal.research.wvu.edu [animal.research.wvu.edu]
- 16. researchgate.net [researchgate.net]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of LY 274614 Findings: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the available data on LY 274614, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its active isomer, LY 235959. The guide summarizes key in vitro and in vivo findings, details experimental methodologies, and places these findings in the context of other NMDA receptor antagonists to offer a critical perspective on the reproducibility and significance of the initial research.
This compound, developed by Eli Lilly and Company, and its more active S-isomer, LY 235959, have been subjects of preclinical research for their potential as neuroprotective and anticonvulsant agents. Their mechanism of action lies in competitively blocking the glutamate binding site on the NMDA receptor, a key player in excitatory neurotransmission.[1] Over-activation of NMDA receptors is implicated in a variety of neurological disorders, making antagonists like this compound a focal point of investigation.
In Vitro Profile of this compound and Alternatives
One study characterized the binding kinetics of LY 235959 on mouse hippocampal neurons, revealing its relatively slow association and dissociation rates compared to more flexible antagonists.[2] This suggests a more rigid and prolonged interaction with the NMDA receptor.
| Compound | Type | Target | Binding Affinity (Ki/Kd) | Key Findings |
| LY 235959 | Competitive | NMDA Receptor | k_on = 1.1 x 10^6 M⁻¹s⁻¹; k_off = 0.2 s⁻¹[2] | Slower association and dissociation rates suggest a more rigid binding to the receptor.[2] |
| D-CPP-ene | Competitive | NMDA Receptor | Ki = 40 nM[3] | A potent and centrally active antagonist following systemic administration.[3] |
| Dizocilpine (MK-801) | Non-competitive | NMDA Receptor Channel | Kd = 37.2 nM; Ki = 30.5 nM[4][5] | A potent, selective, and non-competitive antagonist that binds inside the ion channel.[4][6] |
In Vivo Efficacy: Anticonvulsant and Other Neurological Effects
The anticonvulsant properties of this compound and its analogs have been investigated in various animal models. These studies provide insights into their potential therapeutic utility and offer a platform for comparison with other NMDA receptor antagonists.
A study in urethane-anesthetized rats demonstrated that intravenous administration of this compound (3-30 mg/kg) dose-dependently inhibited the micturition reflex.[7] This finding points to the involvement of spinal glutamatergic mechanisms in bladder control. Another study in mice showed that concurrent administration of this compound (6 mg/kg i.p. once daily or 24 mg/kg/24h infusion) attenuated the development of analgesic tolerance to morphine.[8]
For comparison, the non-competitive antagonist Dizocilpine (MK-801) has shown potent anticonvulsant effects in the kindling model of epilepsy in rats at doses of 0.25-4 mg/kg.[9] The competitive antagonist D-CPP-ene also demonstrated anticonvulsant activity in mice, significantly increasing the threshold for electroconvulsions at a dose of 2 mg/kg (i.p.).[10]
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Urethane-anesthetized rats | 3-30 mg/kg i.v. | Dose-dependent inhibition of the micturition reflex.[7] |
| This compound | Male CD-1 mice | 6 mg/kg i.p. or 24 mg/kg/24h infusion | Attenuated the development of analgesic tolerance to morphine.[8] |
| Dizocilpine (MK-801) | Kindling model in rats | 0.25-4 mg/kg i.p. | Potent suppression of kindled seizures.[9] |
| D-CPP-ene | Maximal electroshock in mice | 2 mg/kg i.p. | Significantly increased the threshold for electroconvulsions.[10] |
Reproducibility and Future Directions
A critical aspect of preclinical research is the reproducibility of findings. For this compound and its active isomer LY 235959, the available literature provides a foundational dataset. However, a comprehensive understanding of their therapeutic potential would be significantly enhanced by independent replication of the key in vitro and in vivo studies.
Specifically, further studies could focus on:
-
Direct Comparative Studies: Head-to-head comparisons of this compound/LY 235959 with other competitive and non-competitive NMDA receptor antagonists in standardized in vitro and in vivo models would provide a clearer picture of their relative potency and efficacy.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Detailed PK/PD studies would help in understanding the relationship between drug exposure and pharmacological effect, which is crucial for translating preclinical findings to potential clinical applications.
-
Investigation of Subtype Selectivity: The NMDA receptor exists as various subtypes with distinct physiological roles. Investigating the selectivity of this compound/LY 235959 for different NMDA receptor subtypes could reveal more specific therapeutic applications and potential side-effect profiles.
The discontinuation of the clinical development of several NMDA receptor antagonists for indications like stroke and traumatic brain injury due to a lack of efficacy and unfavorable side effects underscores the challenges in translating preclinical findings in this field.[11] Therefore, rigorous and reproducible preclinical data is paramount for any future consideration of compounds like this compound for clinical development.
Experimental Protocols
To facilitate the replication and extension of the findings discussed, this section outlines the general methodologies employed in the cited studies.
In Vitro Radioligand Binding Assay (General Protocol)
A standard protocol to determine the binding affinity of a compound like this compound for the NMDA receptor would involve the following steps:
-
Membrane Preparation: Cerebral cortices from rodents are homogenized in an ice-cold sucrose buffer. The homogenate is then subjected to centrifugation to isolate the crude membrane fraction containing the NMDA receptors.
-
Binding Assay: The membrane preparation is incubated with a radiolabeled ligand that specifically binds to the NMDA receptor (e.g., [³H]dizocilpine for the channel site). The assay is performed in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Caption: General workflow for a radioligand binding assay.
In Vivo Maximal Electroshock (MES) Seizure Model (General Protocol)
The MES test is a widely used preclinical model to screen for anticonvulsant activity.
-
Animal Preparation: Rodents (typically mice or rats) are used for this model.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered via a specific route (e.g., intraperitoneally) at various doses.
-
Induction of Seizure: At a predetermined time after drug administration, a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Caption: Workflow for the Maximal Electroshock (MES) seizure model.
Signaling Pathways
This compound acts as a competitive antagonist at the NMDA receptor, thereby blocking the downstream signaling cascade initiated by glutamate binding.
Caption: Simplified signaling pathway of NMDA receptor activation and its blockade by this compound.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Dizocilpine - Wikipedia [en.wikipedia.org]
- 7. Effects of LY274614, a competitive NMDA receptor antagonist, on the micturition reflex in the urethane-anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant action of a non-competitive antagonist of NMDA receptors (MK-801) in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The competitive NMDA antagonist, D-CPP-ene, potentiates the anticonvulsant activity of conventional antiepileptics against maximal electroshock-induced seizures in mice [pubmed.ncbi.nlm.nih.gov]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of LY274614: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed statistical and experimental comparison of LY274614, a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The primary focus of this analysis is on its active isomer, LY235959, for which a greater body of experimental data is available. This document summarizes key quantitative data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to offer a comprehensive resource for researchers in neuroscience and drug development.
Executive Summary
LY274614, and its active enantiomer LY235959, are members of the decahydroisoquinoline class of compounds that act as competitive antagonists at the glutamate binding site of the NMDA receptor. Experimental data demonstrate its efficacy in various preclinical models of neurological disorders, including epilepsy and chronic pain. This guide compares its in vitro binding kinetics and in vivo anticonvulsant and analgesic properties with other notable competitive NMDA receptor antagonists, providing a framework for its potential therapeutic applications and further research.
Data Presentation
The following tables summarize the quantitative data for LY235959 and its comparators, focusing on in vitro receptor binding kinetics and in vivo anticonvulsant and analgesic efficacy.
Table 1: In Vitro Binding Kinetics of Competitive NMDA Receptor Antagonists
| Compound | Association Rate (kon) (M-1s-1) | Dissociation Rate (koff) (s-1) | Calculated Equilibrium Dissociation Constant (Ki) (nM) |
| LY235959 | 1.1 x 106 | 0.2 | 182 |
| D-AP7 | 1.4 x 107 | 20.3 | 1450 |
| CGS 19755 | 8.0 x 106 | 1.0 | 125 |
| CPP | 1.5 x 107 | 0.3 | 20 |
Data derived from voltage-clamp experiments in mouse hippocampal neurons. The equilibrium dissociation constant (Ki) is calculated as koff/kon.
Table 2: In Vivo Anticonvulsant Activity of Competitive NMDA Receptor Antagonists in Rodent Models
| Compound | Animal Model | Seizure Type | Administration Route | Effective Dose (ED50) |
| LY235959 | Rat | Audiogenic Seizures | Intraperitoneal | Not explicitly stated, but active |
| CGP 37849 | Rat | Audiogenic Seizures | Intraperitoneal | 11.6 µmol/kg |
| CGP 39551 | Rat | Audiogenic Seizures | Intraperitoneal | 14.2 µmol/kg |
| CPPene | Rat | Audiogenic Seizures | Intraperitoneal | 12.5 µmol/kg |
| (-)-CPP | Rat | Audiogenic Seizures | Intraperitoneal | 38.5 µmol/kg |
| 2-AP7 | Rat | Audiogenic Seizures | Intraperitoneal | 384 µmol/kg |
Data from studies in genetically epilepsy-prone rats.[1]
Table 3: In Vivo Analgesic and Anti-hyperalgesic Effects of LY235959 in Rats
| Experimental Model | Administration Route | Dose | Observed Effect |
| Morphine Tolerance | Subcutaneous | 1, 3, 10 mg/kg | Prevented the development of tolerance to morphine's analgesic effects.[2] |
| NMDA-induced Hyperalgesia | Intrathecal | 0.001 and 0.003 nmol | Blocked hyperalgesia induced by NMDA injection. |
| Formalin-induced Pain | Intrathecal | 0.001 nmol | Significantly reduced the number of flinches in the second phase of the formalin test. |
| Formalin-induced Pain | Subcutaneous | 20 µmol/kg | Reduced flinching in the second phase by 30% without producing motor deficits. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Binding Kinetics Assay (Voltage Clamp)
-
Objective: To determine the association (kon) and dissociation (koff) rate constants for competitive NMDA receptor antagonists.
-
Cell Preparation: Primary cultures of hippocampal neurons were prepared from 1- to 3-day-old mouse pups.
-
Electrophysiology: Whole-cell voltage-clamp recordings were performed on cultured neurons. The membrane potential was held at -60 mV.
-
Drug Application: A rapid solution exchange system was used to apply NMDA (agonist) and the antagonist of interest. The antagonist was applied at a concentration that produces approximately 90% inhibition of the NMDA-induced current.
-
Data Analysis: The time course of the onset and offset of the antagonist-induced block of the NMDA current was fitted with single exponential functions to determine the kon and koff values. The equilibrium dissociation constant (Ki) was calculated as the ratio of koff to kon.
Audiogenic Seizure Model in Genetically Epilepsy-Prone Rats
-
Objective: To evaluate the anticonvulsant efficacy of competitive NMDA receptor antagonists against sound-induced seizures.
-
Animals: Genetically epilepsy-prone rats were used.
-
Procedure:
-
Animals were administered the test compound (e.g., LY235959 or a comparator) via intraperitoneal or oral routes.
-
At a specified time after drug administration (e.g., 60 or 120 minutes), individual rats were placed in a sound-attenuating chamber.
-
A high-intensity acoustic stimulus (e.g., 109 dB, 12-16 kHz) was presented to induce seizures.
-
The presence and severity of different seizure phases (wild running, clonic convulsions, tonic convulsions) were observed and scored.
-
-
Data Analysis: The dose of the compound required to protect 50% of the animals from a specific seizure phase (ED50) was calculated.
Rat Warm-Water Tail-Withdrawal Model of Morphine Tolerance
-
Objective: To assess the effect of LY235959 on the development of tolerance to the analgesic effects of morphine.[2]
-
Animals: Male Sprague-Dawley rats were used.
-
Procedure:
-
A baseline tail-withdrawal latency from 55°C water was determined for each rat.
-
Tolerance was induced by twice-daily injections of morphine (10 mg/kg) for 14 days.
-
A control group received saline injections.
-
A treatment group received co-administration of LY235959 (1, 3, or 10 mg/kg) with morphine.
-
Tail-withdrawal latencies were re-assessed at various time points to determine the dose-effect curve for morphine's analgesic effect.
-
-
Data Analysis: A rightward shift in the morphine dose-effect curve indicated the development of tolerance. The ability of LY235959 to prevent this shift was quantified.[2]
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: NMDA Receptor Signaling Pathway and the Site of Action of LY274614.
Caption: Workflow for the Morphine Tolerance Experimental Model.
References
- 1. siRNA-mediated knockdown of the NR1 subunit gene of the NMDA receptor attenuates formalin-induced pain behaviors in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LY 274614: A Procedural Guide for Laboratory Professionals
Disclaimer: Specific official disposal guidelines for LY 274614 have not been publicly documented. The following procedures are based on established best practices for the disposal of hazardous laboratory chemicals. Researchers must always consult and adhere to their institution's Environmental Health and Safety (EHS) policies and local regulations. This guide is intended to provide essential safety and logistical information for the handling and disposal of research chemicals like this compound.
General Disposal Principles
Unused or waste this compound, along with any contaminated materials, should be treated as hazardous chemical waste. The primary steps for disposal include proper segregation, labeling, and storage, followed by removal by a certified hazardous waste disposal service.
Key Steps for Disposal:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste.[1][2] The label should also include the name of the principal investigator and the laboratory contact information.[2]
-
Containerization: Use a container that is in good condition, compatible with the chemical, and has a secure lid to prevent leaks.[1]
-
Storage: Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory. This area should have secondary containment to manage any potential spills.
-
Disposal Request: Once the container is full or ready for disposal, a pickup request should be submitted to your institution's Environmental Health and Safety (EHS) department.[2]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), weighing boats, and pipette tips, should also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container.
For "empty" containers that held pure this compound, they should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste.[1] After triple-rinsing, the defaced container may be disposed of according to institutional guidelines, which may allow for disposal as regular trash.[1]
Quantitative Data and Experimental Protocols
As no specific Safety Data Sheet for this compound was found, quantitative data regarding disposal, such as concentration limits or specific pH adjustments, are not available. Similarly, detailed experimental protocols for the neutralization or deactivation of this compound are not publicly documented. In the absence of such information, it is crucial to rely on the general procedures for chemical waste disposal and to consult with your institution's EHS department.
The following table summarizes general characteristics of hazardous waste and corresponding disposal considerations, which should be applied to this compound in the absence of specific data.
| Waste Characteristic | Disposal Consideration |
| Physical State | Solid or liquid waste should be collected in separate, appropriate containers. |
| Reactivity | Avoid mixing with incompatible materials that could cause a dangerous reaction. |
| Toxicity | Handle with appropriate personal protective equipment and dispose of as toxic waste. |
| Flammability | Store away from ignition sources and in a well-ventilated area. |
Disposal Workflow
The following diagram illustrates a general decision-making workflow for the disposal of a laboratory chemical like this compound.
Caption: General workflow for the disposal of laboratory chemical waste.
References
Personal protective equipment for handling LY 274614
Disclaimer: A specific Safety Data Sheet (SDS) for LY 274614 could not be located. The following guidelines are based on established best practices for handling novel or uncharacterized chemical substances where the hazards are unknown. Researchers must treat this compound as a potentially hazardous substance and exercise maximum caution. A thorough risk assessment by qualified personnel is mandatory before beginning any work.[1]
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, in the absence of specific handling data. The core principle is to minimize all potential routes of exposure, including inhalation, skin contact, and ingestion.
Personal Protective Equipment (PPE)
When handling substances of unknown toxicity, a comprehensive PPE strategy is crucial to create a complete barrier between the researcher and the chemical.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that meet ANSI Z87.1 standards are required to protect against splashes.[2] A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.[3][4] |
| Hand Protection | Double Gloves | Wear two pairs of chemically resistant gloves. For chemicals of unknown toxicity, a flexible laminate glove (e.g., Silver Shield) as the inner layer and a pair of heavy-duty, chemically resistant outer gloves (e.g., nitrile) are recommended.[2] Inspect gloves for any signs of degradation or punctures before use. |
| Body Protection | Chemical-Resistant Laboratory Coat and Apron | A flame-resistant lab coat is a minimum requirement.[2] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[4] |
| Respiratory Protection | Fit-Tested Respirator | For handling solids that may generate dust, a minimum of a fit-tested N95 respirator is advised. If the substance is volatile or if there is a likelihood of aerosol generation, a higher level of protection, such as a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR), is necessary.[1] The use of respirators may require participation in a respiratory protection program.[2] |
| Foot Protection | Closed-Toed Shoes and Shoe Covers | Closed-toed shoes are mandatory in a laboratory setting.[5] Disposable shoe covers should be worn to prevent the spread of contamination outside the work area.[1] |
Operational Plan
A systematic approach to handling this compound is essential to ensure safety. The following procedural steps should be integrated into a standard operating procedure (SOP).
1. Engineering Controls:
-
Chemical Fume Hood: All work involving this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][6] Keep the sash at the lowest possible position.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Safety Equipment: Confirm the location and functionality of safety showers, eyewash stations, and fire extinguishers before starting work.[5]
2. Pre-Handling Procedures:
-
Designated Area: Establish a designated area for handling this compound to contain any potential contamination.
-
Minimize Quantities: Use the smallest amount of the substance necessary for the experiment to minimize the potential for exposure.[6][7]
-
Review Procedures: All personnel involved must review and understand the handling and emergency procedures before beginning work.
3. Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Avoiding Contamination: Do not wear gloves or lab coats outside of the laboratory.[3] Wash hands thoroughly after handling the chemical, even if gloves were worn.[3]
-
Aerosol Prevention: Develop procedures that minimize the formation and dispersion of aerosols.[5]
-
Spill Preparedness: Have a spill kit readily available.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment after use.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after removing PPE.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all waste, including disposable PPE, contaminated labware, and excess chemical, in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Labeling: The waste container must be labeled with the chemical name and a warning that the hazards are not fully known.
-
Disposal: Dispose of the hazardous waste according to institutional and local environmental regulations. Do not dispose of it with household garbage or down the drain.[6]
Workflow for Personal Protective Equipment Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling a chemical of unknown toxicity like this compound.
Caption: PPE selection workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. cce.caltech.edu [cce.caltech.edu]
- 5. ehs.okstate.edu [ehs.okstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
